PLX51107
Description
BRD4 Inhibitor this compound is an inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon administration, the BRD4 inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an induction of apoptosis and an inhibition of proliferation in BRD4-overexpressing tumor cells. BRD4, a member of the human bromodomain and extra-terminal (BET) family of proteins, is a transcriptional regulator that is overexpressed in certain tumor cells and plays an important role in cellular proliferation.
PLX-51107 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
a bromodomain and extra‐terminal domain protein (BET) inhibito
Properties
IUPAC Name |
4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-pyridin-2-ylethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSUHYUVOVCWTP-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3[C@@H](C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627929-55-8 | |
| Record name | PLX-51107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627929558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLX-51107 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W758F1L9ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PLX51107
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the molecular mechanism of PLX51107, a novel, potent, and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It details the binding characteristics, downstream molecular consequences, and cellular effects of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways and workflows.
Core Mechanism: Inhibition of BET Family Proteins
This compound functions as an epigenetic modulator by targeting BET proteins, which are critical "readers" of histone acetylation marks.[1] BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, contain specialized domains called bromodomains that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[2]
This compound is a structurally distinct, non-benzodiazepine inhibitor that competitively binds to the acetylated lysine-binding pockets within the bromodomains of BET proteins.[3][4][5] This action prevents the tethering of BET proteins to chromatin, leading to the disruption of transcriptional complexes and subsequent modulation of gene expression.[4] A key structural feature of this compound is its ability to access and interact with the inducible "ZA channel" of the bromodomain, with its benzoic acid moiety forming a salt bridge with Lys91.[5]
This compound exhibits potent binding to the bromodomains of all BET family members, with a modest preference for the first bromodomain (BD1) over the second (BD2).[6][7] It also shows some interaction with the bromodomains of CBP and EP300 (p300) at higher concentrations.[7][8]
Table 1: Binding Affinity (Kd) of this compound for BET Protein Bromodomains
| Protein | Bromodomain | Binding Affinity (Kd, nM) |
|---|---|---|
| BRD2 | BD1 | 1.6[6][7][8] |
| BD2 | 5.9[6][7][8] | |
| BRD3 | BD1 | 2.1[6][7][8] |
| BD2 | 6.2[6][7][8] | |
| BRD4 | BD1 | 1.7[6][7][8] |
| BD2 | 6.1[6][7][8] | |
| BRDT | BD1 | 5[6][7][8] |
| BD2 | 120[6][7][8] | |
| CBP/EP300 | N/A | ~100[6][7][8] |
Downstream Molecular Consequences
By displacing BRD4 from chromatin, this compound primarily affects the transcription of genes regulated by super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes and cell identity genes. In many cancers, BRD4 is overexpressed and plays a critical role in maintaining the malignant phenotype.[6][9]
The primary molecular consequences of this compound activity include:
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Downregulation of Oncogenes: The most well-documented effect is the potent transcriptional repression of the MYC oncogene, a master regulator of cell proliferation and survival.[6][7][8] Other critical pro-survival and cell cycle genes are also downregulated, including BCL2, BCL-xL, and CDK6.[10][11][12]
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Upregulation of Tumor Suppressors: Treatment with this compound leads to the increased expression of cell cycle inhibitors such as CDKN1A (encoding p21) and the transcriptional regulator HEXIM1.[6][10][11] The accumulation of p21 contributes to cell cycle arrest.[7][8]
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Inhibition of Pro-inflammatory and Survival Pathways: this compound has been shown to downregulate components of the B-cell receptor (BCR) and Toll-like receptor (TLR)/MYD88 signaling pathways in chronic lymphocytic leukemia (CLL).[6] It also leads to the accumulation of IκBα, an inhibitor of the NF-κB pathway.[6][7][8]
Caption: this compound competitively inhibits BET protein binding to acetylated chromatin.
Cellular and In Vivo Antineoplastic Effects
The molecular changes induced by this compound translate into potent anti-cancer activity across various hematologic and solid tumor models.
-
Cell Cycle Arrest and Apoptosis: By downregulating c-MYC and upregulating p21, this compound induces cell cycle arrest.[6][7] Prolonged exposure (16 hours or more) leads to the modulation of pro- and anti-apoptotic proteins, ultimately triggering apoptosis.[6][7]
-
Inhibition of Proliferation: this compound effectively suppresses the proliferation of malignant cells, including those from chronic lymphocytic leukemia (CLL), multiple myeloma, and B-cell lymphoma.[6][8][13]
-
Immunomodulatory Activity: this compound reshapes the tumor microenvironment (TME). It has been shown to decrease the expression of immune checkpoints like PD-L1 (CD274) and FasL in melanoma models.[9][14] This activity can enhance anti-tumor immunity by increasing the number and function of activated CD8+ T cells within the tumor.[14]
-
In Vivo Efficacy: this compound demonstrates robust in vivo antitumor effects in preclinical models when administered orally.[7][8] It has shown significant efficacy in reducing disease burden and improving survival in aggressive models of CLL and Richter transformation.[8]
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Dosing | Key Outcome | Reference |
|---|---|---|---|
| Ba/F3 Splenomegaly Mouse Model | 2 mg/kg (p.o.) | 75% inhibition of splenomegaly | [8] |
| Aggressive CLL / Richter Transformation Mouse Models | 20 mg/kg (p.o., qd) | Potent antileukemic effects | [8] |
| MV4-11 Tumor Xenograft | Single Dose | Transcriptional changes outlast plasma drug levels (T1/2 ~2.8h) | [5] |
Clinical Investigations
This compound has been evaluated in clinical trials, often in combination with other agents, for patients with advanced malignancies.[15] A phase I trial combining this compound with azacitidine in patients with relapsed/refractory (R/R) acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) demonstrated modest clinical benefit in a heavily pretreated population.[10][11][16]
Table 3: Phase I Clinical Trial Results (this compound + Azacitidine in R/R AML/MDS)
| Parameter | Value |
|---|---|
| Patients Treated (N) | 37[11][12][16] |
| Overall Response Rate (ORR) | 22% (8/37)[10][11][12] |
| Response Types | CRp (n=1), MLFS (n=2), HI (n=5)[11][12] |
| Common Non-hematologic Toxicities | Febrile neutropenia (32%), Pneumonia (32%)[10][11] |
CRp: Complete Remission with incomplete platelet recovery; MLFS: Morphologic Leukemia-Free State; HI: Hematologic Improvement.
Experimental Protocols
The mechanism of this compound has been elucidated through a variety of standard and advanced molecular biology techniques.
This technique is used to measure changes in protein levels following drug treatment.
-
Cell Treatment: Cancer cell lines (e.g., MV4-11, MM.1S) are treated with this compound (e.g., 150-300 nM) or a vehicle control (DMSO) for specified time points (e.g., 4, 24, 72 hours).[13]
-
Cell Lysis: Cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel to separate proteins by molecular weight.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to target proteins (e.g., c-MYC, p21, BCL2, CDK6, HEXIM1, β-actin).[10][11][17]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize protein bands.
Caption: Experimental workflow for analyzing protein expression via Western Blot.
-
Proliferation: Primary CLL cells are stimulated with CpG, then treated with increasing doses of this compound for 72 hours.[6] Proliferation is measured using assays like MTS or by tracking the dilution of a fluorescent dye (e.g., CFSE).
-
Apoptosis: Cells are treated with this compound for various durations (e.g., 72 hours).[13] Apoptotic cells are quantified via flow cytometry after staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye).[6]
To assess global transcriptional changes, mononuclear cells from patients are harvested before treatment and at specific time points during treatment (e.g., day 3).[10][11] RNA is extracted, converted to cDNA libraries, and sequenced. Bioinformatic analysis is then used to identify differentially expressed genes between time points, revealing pathways modulated by this compound.[10][11]
This method is used to map the genome-wide binding sites of proteins like BRD4.
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Cross-linking: Proteins are cross-linked to DNA in live cells.
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Chromatin Shearing: The chromatin is fragmented into smaller pieces.
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Immunoprecipitation: An antibody specific to the target protein (e.g., BRD4 or H3K27ac) is used to pull down the protein and its associated DNA fragments.[5]
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DNA Purification & Sequencing: The cross-links are reversed, and the DNA is purified and sequenced.
-
Data Analysis: The sequences are mapped to the genome to identify enrichment peaks, revealing the protein's binding locations. In CLL cells, BRD4 binding was found to be highly enriched in regions with H3K27 acetylation marks.[5]
References
- 1. This compound, a promising novel bromodomain and extra-terminal inhibitor in chronic lymphoid leukemia treatment - Wahlestedt - Precision Cancer Medicine [pcm.amegroups.org]
- 2. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BET inhibition reforms the immune microenvironment and alleviates T cell dysfunction in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. The next-generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
The Discovery and Development of PLX51107: A Novel BET Inhibitor for Hematological Malignancies and Solid Tumors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PLX51107 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating a distinct chemical structure and mechanism of action compared to earlier-generation BET inhibitors. Developed through a scaffold-based and crystallography-guided drug design approach, this compound has shown significant anti-tumor activity in a range of preclinical models of hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, with a focus on the experimental data and methodologies that underpin its characterization.
Introduction: Targeting Epigenetic Readers in Cancer
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histone tails.[1] This interaction is pivotal in recruiting transcriptional machinery to chromatin, thereby regulating the expression of genes involved in cell proliferation, survival, and inflammation.[2] BRD4, in particular, is frequently overexpressed in various cancers and plays a key role in driving the expression of oncogenes such as MYC.[3][4] Consequently, the development of small-molecule inhibitors targeting BET proteins has emerged as a promising therapeutic strategy in oncology.
This compound was developed to offer an improved therapeutic index and pharmaceutical profile over existing BET inhibitors.[5] It is a structurally distinct, non-benzodiazepine BET inhibitor with a novel binding mode that engages the inducible ZA channel of the bromodomain.[5] This guide delves into the discovery process, elucidates the molecular mechanism of action, and summarizes the key preclinical and clinical findings for this compound.
Discovery and Design of this compound
The development of this compound stemmed from a scaffold-based and crystallography-guided drug design strategy.[5] The initial scaffold, PLX5981, based on a 7-azaindole core, provided a framework to access key binding pockets within the bromodomain, namely the WPF shelf and the ZA channel.[5] Through modification of a 4-azaindole scaffold, this compound was synthesized.[5]
A key structural feature of this compound is its benzoic acid moiety, which traverses the ZA channel and forms a salt bridge with Lys91, a residue within the BRD4 bromodomain.[5] This interaction contributes to its unique binding mode and potency.
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains.[3][6] By occupying this pocket, it prevents the tethering of BET proteins to acetylated histones, thereby disrupting the formation of transcriptional complexes necessary for the expression of key oncogenes.[3]
Signaling Pathway Perturbation
The primary mechanism of this compound's anti-neoplastic activity involves the downregulation of critical pro-survival and cell cycle progression genes. Upon BET inhibition, the expression of the master oncogene c-MYC is significantly reduced.[7][8] This is a hallmark of BET inhibitor activity. Furthermore, this compound has been shown to modulate the B-cell receptor (BCR) signaling pathway by downregulating key components such as PLCG2, ZAP70, and PI3K.[1] This provides a strong rationale for its use in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL).[1]
Inhibition of BRD4 by this compound also leads to the induction of apoptosis, evidenced by the modulation of pro- and anti-apoptotic proteins, and the accumulation of the cyclin-dependent kinase inhibitor p21.[5][7]
Quantitative Data Summary
Binding Affinity and Potency
This compound demonstrates low nanomolar potency in blocking the interactions of all four BET family members. It exhibits a modest preference for the first bromodomain (BD1) over the second (BD2).[7][9]
| Target | Binding Affinity (Kd, nM) |
| BRD2 | |
| BD1 | 1.6[7][10] |
| BD2 | 5.9[7][10] |
| BRD3 | |
| BD1 | 2.1[7][10] |
| BD2 | 6.2[7][10] |
| BRD4 | |
| BD1 | 1.7[7][10] |
| BD2 | 6.1[7][10] |
| BRDT | |
| BD1 | 5[7][10] |
| BD2 | 120[7][10] |
| Non-BET Proteins | |
| CBP | ~100[7][10] |
| EP300 (p300) | ~100[7][10] |
In Vitro Anti-proliferative Activity
This compound has shown potent anti-proliferative effects across a range of hematological cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.17[4] |
| MOLM-13 | Acute Myeloid Leukemia | 1.8[4] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2[4] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.2[4] |
| Primary Human AML Cells (average) | Acute Myeloid Leukemia | 0.41 (range 0.039 - 1.5)[4] |
Key Preclinical and Clinical Studies
Preclinical In Vitro Studies
-
Cell Viability and Proliferation Assays: Treatment of various human AML cell lines (MV4-11, MOLM-13, OCI-AML3, and Kasumi-1) with this compound resulted in a potent reduction in viability and proliferation.[4] Similarly, in primary human AML cells co-cultured with stromal cells, this compound inhibited proliferation with an average IC50 of 0.41 µM.[4] In CLL patient-derived B-cells, this compound induced a dose-dependent decrease in proliferation.[5]
-
Apoptosis Induction: Prolonged exposure (16 hours or more) to this compound was shown to induce apoptosis.[7]
-
Protein Expression Analysis: Western blot analysis revealed that this compound treatment leads to the accumulation of p21 and IκBα, and reduced levels of c-MYC.[7]
Preclinical In Vivo Studies
-
Xenograft Models: In a mouse xenograft model using MV4-11 AML cells, daily oral administration of 20 mg/kg this compound resulted in a significant prolongation of survival compared to vehicle-treated controls (median survival of 47 days vs. 30 days).[4] This was accompanied by a decreased disease burden as measured by bioluminescence and a reduction in human CD45/CD33 double-positive cells in the peripheral blood.[4]
-
Syngeneic Melanoma Model: In a BRAF V600E melanoma syngeneic model, this compound delayed tumor growth in a manner dependent on CD8+ T cells.[2][11] This effect was associated with increased numbers of activated and functional CD8+ T cells within the tumor, along with decreased expression of Cox2 and PD-L1 in the tumor microenvironment.[2][11]
-
CLL Mouse Model: In the Eμ-TCL1 transgenic mouse model of CLL, this compound demonstrated a dose-dependent inhibition of B-cell growth and significantly prolonged survival.[5]
Clinical Trials
This compound has advanced into Phase I/II clinical trials for various indications.
-
Advanced Hematological Malignancies and Solid Tumors (NCT02683395): An ongoing Phase 1 study is evaluating the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced, relapsed, or refractory solid tumors and hematological malignancies.[12]
-
Steroid-Refractory Acute GVHD (NCT04910152): A Phase Ib/II trial is investigating the safety and efficacy of this compound in treating steroid-refractory acute graft-versus-host disease.[13][14]
-
AML and Myelodysplastic Syndrome (NCT04022785): A Phase I trial is studying the combination of this compound with azacitidine in patients with acute myeloid leukemia or myelodysplastic syndrome.[15][16] In a heavily pretreated patient cohort, this combination was well-tolerated and showed modest clinical benefit.[17]
Experimental Protocols
Western Blot Analysis
A representative protocol for assessing protein expression changes following this compound treatment is as follows:
-
Cell Lysis: Prepare protein lysates from treated and untreated cells using Laemmli sample buffer.[2]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., c-MYC, p21, BCL2, β-actin).[2]
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence substrate for detection.[2]
-
Imaging: Visualize the protein bands using an imaging system.[2]
In Vivo Xenograft Study
A general protocol for evaluating the in vivo efficacy of this compound in a xenograft model is outlined below:
-
Cell Implantation: Subcutaneously or intravenously inject human cancer cells (e.g., MV4-11) into immunodeficient mice (e.g., NSG mice).[4]
-
Tumor Growth and Randomization: Allow tumors to establish and then randomize mice into treatment and control groups.[4]
-
Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control orally on a defined schedule (e.g., daily).[4]
-
Monitoring: Monitor tumor growth (e.g., using calipers or bioluminescence imaging) and animal well-being regularly.[4]
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume limit, survival).[4]
-
Analysis: Analyze tumor growth curves and survival data to determine the efficacy of the treatment.[4]
Conclusion
This compound is a novel, potent, and selective BET inhibitor with a distinct chemical structure and a favorable preclinical profile. Its ability to downregulate key oncogenic drivers like c-MYC and modulate critical signaling pathways such as the BCR pathway underscores its therapeutic potential in a variety of cancers. The promising results from preclinical studies have paved the way for its ongoing clinical evaluation, both as a single agent and in combination with other anti-cancer therapies. The data summarized in this guide highlight the rigorous scientific investigation that has characterized the discovery and development of this compound, positioning it as a significant addition to the growing arsenal of epigenetic cancer therapies. Further clinical investigation will be crucial to fully define its role in the treatment of hematological malignancies and solid tumors.
References
- 1. This compound, a promising novel bromodomain and extra-terminal inhibitor in chronic lymphoid leukemia treatment - Wahlestedt - Precision Cancer Medicine [pcm.amegroups.org]
- 2. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The next-generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. opnabio.com [opnabio.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Facebook [cancer.gov]
- 17. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
PLX51107: A Technical Guide to Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX51107 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription.[1][2][3] By binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene expression, including critical oncogenes like c-MYC.[1][3] This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, detailing the experimental methodologies used for its characterization and visualizing the key signaling pathways it modulates.
Target Profile and Selectivity
This compound exhibits a high affinity for the bromodomains of the BET family proteins (BRD2, BRD3, BRD4, and BRDT), with a modest preference for the first bromodomain (BD1) over the second (BD2).[3][4] It also shows interaction with the bromodomains of CBP and EP300, albeit with lower affinity.[3][4]
Quantitative Binding Affinity
The binding affinities of this compound to various bromodomains have been determined using competitive binding assays. The dissociation constants (Kd) are summarized in the table below.
| Target Bromodomain | Dissociation Constant (Kd) in nM |
| BRD2-BD1 | 1.6[3][4] |
| BRD3-BD1 | 2.1[3][4] |
| BRD4-BD1 | 1.7[3][4] |
| BRDT-BD1 | 5[3][4] |
| BRD2-BD2 | 5.9[3][4] |
| BRD3-BD2 | 6.2[3][4] |
| BRD4-BD2 | 6.1[3][4] |
| BRDT-BD2 | 120[3][4] |
| CBP | ~100[3][4] |
| EP300 | ~100[3][4] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the inhibition of BET proteins, leading to the downregulation of key oncogenic signaling pathways.
BET Protein Inhibition and c-MYC Repression
By competitively binding to the bromodomains of BET proteins, particularly BRD4, this compound prevents their association with acetylated histones at gene promoters and enhancers. This leads to the transcriptional repression of target genes, most notably the proto-oncogene c-MYC, a critical driver of cell proliferation and survival in many cancers.
Impact on B-Cell Receptor (BCR) Signaling
In hematological malignancies such as Chronic Lymphocytic Leukemia (CLL), BRD4 has been shown to regulate key components of the B-cell receptor (BCR) signaling pathway.[2] Inhibition of BRD4 by this compound can therefore disrupt this critical survival pathway in B-cell cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
PLX51107: An In-Depth Technical Guide on its Effects on the c-MYC and NFκB Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX51107 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription.[1][2][3] By binding to the acetylated lysine recognition motifs in the bromodomains of BET proteins, particularly BRD4, this compound disrupts chromatin remodeling and the expression of critical oncogenes.[2] This guide provides a comprehensive technical overview of the effects of this compound on two crucial oncogenic signaling pathways: c-MYC and Nuclear Factor-kappa B (NFκB).
Mechanism of Action
This compound competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors. This leads to the displacement of BRD4 from super-enhancers and promoters of target genes, resulting in the suppression of their transcription.[2] Notably, this mechanism leads to the downregulation of the proto-oncogene c-MYC, a master regulator of cell proliferation and survival, and modulates the activity of the NFκB pathway, a key player in inflammation and cancer.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: Binding Affinity of this compound for BET Bromodomains [2][3][4]
| Target Bromodomain | Binding Affinity (Kd, nM) |
| BRD2-BD1 | 1.6 |
| BRD3-BD1 | 2.1 |
| BRD4-BD1 | 1.7 |
| BRDT-BD1 | 5.0 |
| BRD2-BD2 | 5.9 |
| BRD3-BD2 | 6.2 |
| BRD4-BD2 | 6.1 |
| BRDT-BD2 | 120 |
| CBP | ~100 |
| EP300 (p300) | ~100 |
Table 2: In Vitro Efficacy of this compound on Cell Viability (IC50) [5]
| Cell Line | Histologic Type | IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.020 |
| MEC-1 | Chronic Lymphocytic Leukemia | < 0.1 |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | < 0.1 |
Table 3: Effect of this compound on c-MYC and NFκB Pathway Protein Levels [2][3]
| Protein | Treatment Conditions | Effect |
| c-MYC | CpG-stimulated CLL cells treated with 0.1, 1, or 2 µM this compound for 24 and 48 hours. | Dose-dependent reduction in protein levels. |
| IκBα | Short-term (4h) treatment of various cell cultures. | Accumulation of protein. |
| p-p65 | Uveal melanoma cells (92.1 and Omm1.3) treated with 0.5 µM this compound for 48 hours. | Reduction in phosphorylated p65 levels. |
| p50 | Uveal melanoma cells (92.1 and Omm1.3) treated with 0.5 µM this compound for 48 hours. | Reduction in protein levels. |
Signaling Pathway Diagrams
Caption: Mechanism of this compound action on c-MYC and NFκB pathways.
Caption: this compound's modulation of the canonical NFκB pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., CCRF-CEM, MEC-1, OCI-LY1) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate growth medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis
Objective: To quantify the changes in c-MYC and NFκB pathway protein levels following this compound treatment.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0.1, 1, 2 µM) or vehicle for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, IκBα, p-p65, p50, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: A typical workflow for Western Blot analysis.
NF-κB Reporter Assay
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Drug Treatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours). In some wells, add an NF-κB activator (e.g., TNF-α) to stimulate the pathway.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
Conclusion
This compound demonstrates potent and selective inhibition of BET bromodomains, leading to significant downstream effects on the c-MYC and NFκB signaling pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Its ability to downregulate the key oncogene c-MYC and modulate the pro-inflammatory NFκB pathway underscores its promise as a targeted therapy in various malignancies. Further investigation into the nuanced effects of this compound on these pathways will continue to elucidate its full therapeutic potential.
References
- 1. BET inhibition reforms the immune microenvironment and alleviates T cell dysfunction in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
PLX51107: A Technical Guide to its Impact on Transcriptional Elongation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PLX51107, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The focus of this document is to elucidate the core mechanism by which this compound impacts transcriptional elongation, a critical process in gene expression. This guide will detail the molecular interactions, present quantitative data on its activity, outline key experimental methodologies, and visualize the associated signaling pathways.
Introduction: this compound and the Regulation of Transcription
This compound is a novel, structurally distinct inhibitor of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby playing a pivotal role in chromatin remodeling and gene expression.[3][4] BRD4, in particular, is a key regulator of transcription, linking chromatin structure to the transcriptional machinery.[5] It functions as a scaffold to recruit the Positive Transcription Elongation Factor complex (P-TEFb), which in turn phosphorylates RNA Polymerase II (Pol II) to stimulate productive transcriptional elongation.[2][6]
Dysregulation of BRD4 activity is a hallmark of various cancers, where it often drives the expression of key oncogenes like c-MYC.[7] BRD4 is frequently found at high levels at super-enhancers, which are large clusters of enhancers that drive high-level expression of genes critical for cell identity and disease.[1][8] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, thereby disrupting their function as transcriptional co-activators.[3] This leads to a reduction in the expression of critical cancer-driving genes, making this compound a promising therapeutic agent in oncology.[1][9]
Core Mechanism: Inhibition of Transcriptional Elongation
The primary mechanism by which this compound exerts its anti-cancer effects is through the disruption of transcriptional elongation. This process can be broken down into the following key steps:
-
BRD4 Recruitment: BRD4 binds to acetylated histones at active gene promoters and enhancers via its two bromodomains (BD1 and BD2).[2] This interaction is a critical first step for the assembly of the transcriptional machinery.
-
P-TEFb Recruitment: Once bound to chromatin, BRD4 recruits the P-TEFb complex.[2][6] P-TEFb consists of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1 or T2).[10]
-
RNA Polymerase II Activation: The CDK9 component of P-TEFb phosphorylates the C-terminal domain of RNA Pol II and other negative elongation factors.[10][11] This phosphorylation event releases Pol II from a paused state near the promoter, allowing it to transition into a productive elongation phase, transcribing the full length of the gene.[12]
-
This compound-Mediated Inhibition: this compound binds with high affinity to the bromodomains of BRD4, preventing its association with acetylated histones.[3] This displacement of BRD4 from chromatin has two major consequences:
This ultimately results in a decrease in the rate of transcription for BRD4-dependent genes.[1] Genes regulated by super-enhancers, which have a high density of BRD4 binding, are particularly sensitive to this inhibition.[1] This selective effect provides a therapeutic window, as cancer cells are often more dependent on these super-enhancer-driven oncogenes than normal cells.[1]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains
| Protein | Bromodomain | Binding Affinity (Kd, nM) |
| BRD2 | BD1 | 1.6 |
| BD2 | 5.9 | |
| BRD3 | BD1 | 2.1 |
| BD2 | 6.2 | |
| BRD4 | BD1 | 1.7 |
| BD2 | 6.1 | |
| BRDT | BD1 | 5.0 |
| BD2 | 120 | |
| CBP | - | ~100 |
| EP300 | - | ~100 |
Data sourced from Ozer et al., 2018 and MedchemExpress.[1][2][13][14]
Table 2: Gene Expression Changes in Response to this compound
| Gene | Change in Expression | Cell Type/Context |
| MYC | Downregulated | Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML) |
| BCL2 | Downregulated | AML |
| CDK6 | Downregulated | AML |
| IL7R | Downregulated | AML |
| HEXIM1 | Upregulated | CLL, AML |
| CDKN1A | Upregulated | AML |
Data from studies in CLL and AML patient-derived cells.[1][15][16]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of this compound on transcriptional elongation.
4.1 Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To determine the genome-wide occupancy of BRD4 and RNA Polymerase II and assess the effect of this compound treatment.
-
Protocol:
-
Cell Treatment: Treat cells (e.g., CLL patient-derived B-cells) with either DMSO (vehicle control) or this compound at a specified concentration (e.g., 1-2 µM) for a defined period (e.g., 24-48 hours).
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-BRD4 or anti-RNA Pol II). Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using standard methods.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of protein binding. Compare the signal intensity and peak distribution between DMSO and this compound-treated samples to determine changes in protein occupancy.
-
4.2 Immunoblotting (Western Blotting)
-
Objective: To measure the protein levels of key transcriptional targets of this compound.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for ChIP-seq. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-MYC, HEXIM1, BCL2, CDK6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
4.3 Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of specific genes affected by this compound.
-
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described previously. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using a thermocycler with specific primers for the target genes (e.g., BTK, IKZF1, cMYC) and a reference gene (e.g., GAPDH). Use a DNA-binding dye like SYBR Green for detection.
-
Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of the target genes to the reference gene. Compare the expression levels between DMSO and this compound-treated samples.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound's mechanism of action.
Caption: this compound inhibits BRD4, disrupting transcriptional elongation.
Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Caption: Downstream cellular consequences of this compound-mediated BRD4 inhibition.
Conclusion
This compound is a potent BET inhibitor that fundamentally impacts gene expression by disrupting transcriptional elongation. By displacing BRD4 from chromatin, it prevents the recruitment of P-TEFb and the subsequent activation of RNA Polymerase II. This leads to a profound and selective downregulation of key oncogenes, particularly those driven by super-enhancers, such as c-MYC. The quantitative data and experimental evidence robustly support this mechanism of action, highlighting the therapeutic potential of this compound in cancers dependent on BET protein function. Further research into combination therapies and mechanisms of resistance will continue to refine the clinical application of this promising epigenetic drug.
References
- 1. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a promising novel bromodomain and extra-terminal inhibitor in chronic lymphoid leukemia treatment - Wahlestedt - Precision Cancer Medicine [pcm.amegroups.org]
- 8. Transcriptional super-enhancers connected to cell identity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Positive Transcription Elongation Factor b Is an Essential Cofactor for the Activation of Transcription by Myocyte Enhancer Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The regulation of transcription elongation in embryonic stem cells [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
PLX51107: A Structural Deep Dive into a Novel BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural distinctions of PLX51107, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By examining its unique chemical scaffold and binding mode, we will delineate the key differences that set it apart from other well-known BET inhibitors (BETis) such as JQ1, OTX015, and ABBV-075. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Structural and Mechanistic Distinctions of this compound
This compound is a novel, orally active small molecule that distinguishes itself from many first-generation BET inhibitors through its distinct chemical structure. Unlike the common benzodiazepine scaffold found in inhibitors like JQ1, this compound is built upon a 4-azaindole core. This unique scaffold facilitates a novel binding mode within the acetyl-lysine binding pocket of the BET bromodomains.
The key structural difference in the interaction of this compound with BRD4 lies in its engagement with the ZA channel, a specificity loop defined by the αZ and αA helices. While many BETis, such as OTX015, are confined to the space typically occupied by an acetylated histone peptide, this compound extends into this adjacent channel.[1] A crucial interaction involves the benzoic acid moiety of this compound, which traverses the ZA channel and forms a salt bridge with a key lysine residue (Lys91). This interaction reveals a structural plasticity in BRD4 not observed with other inhibitors and contributes to the high potency of this compound.[1]
This unique binding mechanism, engaging both the canonical acetyl-lysine binding pocket and the adjacent ZA channel, is a defining feature of this compound and is thought to contribute to its distinct pharmacological profile.
Quantitative Comparison of BET Inhibitor Binding Affinities
The potency and selectivity of BET inhibitors are critical determinants of their therapeutic potential and safety profiles. The following tables summarize the available quantitative data for this compound in comparison to JQ1, OTX015, and ABBV-075. It is important to note that the data are compiled from various sources and assay formats (e.g., Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen), which can influence the absolute values. Therefore, direct comparisons should be made with caution.
Table 1: Comparative Binding Affinities (Kd/Ki in nM) of BET Inhibitors Across BET Family Bromodomains
| Bromodomain | This compound (Kd, nM) | JQ1 (Kd, nM) | OTX015 (IC50, nM) | ABBV-075 (Ki, nM) |
| BRD2-BD1 | 1.6[2] | ~128 (ITC)[3] | 92-112[4] | 1-2.2[5] |
| BRD2-BD2 | 5.9[2] | - | 92-112[4] | 1-2.2[5] |
| BRD3-BD1 | 2.1[2] | - | 92-112[4] | 12.2[5] |
| BRD3-BD2 | 6.2[2] | - | 92-112[4] | 12.2[5] |
| BRD4-BD1 | 1.7[2] | ~50 (ITC)[6] | 92-112[4] | 1.5[7] |
| BRD4-BD2 | 6.1[2] | ~90 (ITC)[6] | 92-112[4] | 1-2.2[5] |
| BRDT-BD1 | 5.0[2] | - | - | 1-2.2[5] |
| BRDT-BD2 | 120[2] | - | - | 1-2.2[5] |
Data for JQ1 and OTX015 across all individual bromodomains were not available in a consolidated format from the searched sources. The provided ranges for OTX015 represent its general potency against BRD2/3/4.
Table 2: In Vitro Cellular Activity (IC50 in µM) of BET Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound (IC50, µM) |
| MV4-11 | 0.17 |
| MOLM-13 | 1.8 |
| OCI-AML3 | 0.2 |
| Kasumi-1 | 0.2 |
Signaling Pathways and Experimental Workflows
The mechanism of action of BET inhibitors involves the disruption of key transcriptional programs regulated by BET proteins. A primary target of this inhibition is the MYC oncogene. The following diagrams, generated using the DOT language, illustrate the BET signaling pathway and a typical experimental workflow for evaluating BET inhibitors.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of BET inhibitors.
BROMOscan™ Bromodomain Binding Assay
Objective: To determine the binding affinity (Kd) of a test compound against a panel of bromodomains.
Principle: This is a competitive binding assay. A proprietary ligand is immobilized on a solid support. A DNA-tagged bromodomain protein is incubated with the test compound and then exposed to the immobilized ligand. The amount of bromodomain protein bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound protein indicates stronger competition from the test compound.
Protocol:
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in 100% DMSO to create a concentration gradient.
-
Assay Plate Preparation: Add the diluted compounds to the assay plate.
-
Bromodomain Incubation: Add the DNA-tagged bromodomain protein to each well containing the test compound. Incubate to allow for binding to reach equilibrium.
-
Capture: Transfer the mixture to the wells of a plate coated with the immobilized ligand. Incubate to allow the bromodomain to bind to the immobilized ligand.
-
Washing: Wash the plate to remove unbound bromodomain protein.
-
Elution and Quantification: Elute the bound bromodomain-DNA complex and quantify the amount of DNA using qPCR.
-
Data Analysis: The amount of bound bromodomain is inversely proportional to the affinity of the test compound. A dose-response curve is generated by plotting the percentage of bound bromodomain against the compound concentration. The Kd is calculated from this curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.
Principle: This assay measures the proximity of a donor fluorophore (e.g., Europium-labeled antibody) and an acceptor fluorophore (e.g., fluorescently labeled peptide). When a GST-tagged bromodomain and a biotinylated acetylated histone peptide interact, they bring a Europium-labeled anti-GST antibody and a Streptavidin-conjugated acceptor fluorophore into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA.
-
GST-tagged BRD4 bromodomain (e.g., 20 nM final concentration).
-
Biotinylated H4 acetylated peptide (e.g., 100 nM final concentration).
-
Europium-labeled anti-GST antibody (e.g., 2 nM final concentration).
-
Streptavidin-Allophycocyanin (APC) (e.g., 20 nM final concentration).
-
-
Compound Plating: Add serially diluted test compounds in DMSO to a 384-well plate.
-
Reagent Addition: Add the GST-BRD4 and biotin-H4 peptide mixture to the wells and incubate for 15-30 minutes at room temperature.
-
Detection Mix Addition: Add the Europium-anti-GST and Streptavidin-APC mixture to the wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the inhibitor concentration to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To screen for and characterize inhibitors of the BET bromodomain-histone interaction.
Principle: This bead-based assay involves two types of beads: Donor beads that generate singlet oxygen upon illumination, and Acceptor beads that emit light upon receiving the singlet oxygen. When a biotinylated acetylated histone peptide bound to Streptavidin-Donor beads interacts with a GST-tagged bromodomain bound to anti-GST Acceptor beads, the beads are brought into proximity, generating a signal. Inhibitors disrupt this interaction, reducing the signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.
-
GST-tagged BRD4 bromodomain (e.g., 10 nM final concentration).
-
Biotinylated H4 acetylated peptide (e.g., 30 nM final concentration).
-
Streptavidin-Donor beads and anti-GST Acceptor beads (e.g., 10 µg/mL each).
-
-
Assay Procedure:
-
Add the test compound, GST-BRD4, and biotin-H4 peptide to a 384-well plate.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of the Donor and Acceptor beads in the dark.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a BET inhibitor and a bromodomain.
Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the inhibitor is titrated into a solution of the bromodomain protein in the calorimeter cell. The heat released or absorbed with each injection is measured.
Protocol:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein (e.g., BRD4-BD1) extensively against the ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
Dissolve the BET inhibitor (e.g., this compound) in the final dialysis buffer. It is critical that the buffer for the protein and the inhibitor are identical to minimize heats of dilution.
-
Degas both solutions before use.
-
-
ITC Experiment:
-
Load the bromodomain solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.
Cell Viability (MTT) Assay
Objective: To assess the effect of BET inhibitors on the metabolic activity and viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of the BET inhibitor to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the inhibitor concentration to determine the IC50.
Western Blot Analysis
Objective: To detect changes in the protein levels of BET inhibitor target genes, such as c-MYC (downregulation) and HEXIM1 (upregulation).
Protocol:
-
Cell Treatment and Lysis: Treat cells with the BET inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC (e.g., 1:1000 dilution) and HEXIM1 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To map the genome-wide occupancy of BRD4 and assess its displacement by BET inhibitors.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with the BET inhibitor or vehicle. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for BRD4. Use a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of BRD4 enrichment. Compare the BRD4 occupancy between inhibitor-treated and control samples to identify regions of BRD4 displacement.
Conclusion
This compound represents a structurally distinct class of BET inhibitors with a unique binding mode that engages the ZA channel of the bromodomain. This structural feature likely contributes to its high potency and distinct pharmacological profile compared to other BETis. The comprehensive experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and characterization of this compound and other novel BET inhibitors, facilitating further research and development in this promising area of epigenetic therapy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
PLX51107 in vitro effects on leukemia cell lines
An In-Depth Technical Guide to the In Vitro Effects of PLX51107 on Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as OPN-51107) is a novel, structurally distinct, and potent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, particularly BRD4, function as epigenetic "readers" that are critical for the transcription of key oncogenes, including MYC, and pro-survival factors like BCL2.[2][3] In various leukemia subtypes, BRD4 is overexpressed and plays a central role in driving the malignant phenotype.[1][3] This guide provides a comprehensive overview of the preclinical in vitro data for this compound in leukemia, summarizing its mechanism of action, binding affinities, and its effects on cell viability, apoptosis, and cell cycle progression across a range of leukemia cell lines. Detailed experimental protocols and pathway diagrams are included to facilitate further research and development.
Core Mechanism of Action
This compound exerts its anti-leukemic effects by competitively binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[2][4] This action displaces the BET proteins from chromatin, thereby preventing the recruitment of the positive transcription elongation factor complex (P-TEFb) and RNA Polymerase II to the promoters and super-enhancers of target genes.[3] The result is the transcriptional repression of critical genes involved in cell proliferation, survival, and oncogenesis, leading to cell cycle arrest and apoptosis in leukemia cells.[1][5]
Quantitative Data
Binding Affinity and Selectivity
This compound is a potent pan-BET inhibitor with low nanomolar affinity for the bromodomains of BRD2, BRD3, and BRD4, showing a modest preference for the first bromodomain (BD1) over the second (BD2).[3][5] It also demonstrates weaker interactions with the bromodomains of CBP and EP300.[3][6]
| Target Protein | Bromodomain | Binding Affinity (Kd, nM) |
| BRD2 | BD1 | 1.6[5][6] |
| BD2 | 5.9[5][6] | |
| BRD3 | BD1 | 2.1[5][6] |
| BD2 | 6.2[5][6] | |
| BRD4 | BD1 | 1.7[5][6] |
| BD2 | 6.1[5][6] | |
| BRDT | BD1 | 5[5][6] |
| BD2 | 120[5][6] | |
| CBP | Bromodomain | ~100[5][6] |
| EP300 (p300) | Bromodomain | ~100[5][6] |
In Vitro Anti-Leukemic Activity
This compound demonstrates broad and potent activity against a panel of leukemia cell lines, effectively reducing cell viability and proliferation with IC50 values in the low micromolar to nanomolar range.
| Cell Line | Leukemia Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.17[2] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 1.8[2] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.2[2] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 0.2[2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 0.020[7] |
| RPMI 8226 | Myeloma | 0.020[7] |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Lower than JQ1, OTX015[3] |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | Lower than JQ1, OTX015[3] |
Cellular and Molecular Effects
Inhibition of Proliferation and Induction of Apoptosis
This compound potently inhibits the proliferation of AML and CLL cells.[1][2] In primary CLL cells stimulated to proliferate, this compound causes a dose-dependent decrease in proliferation.[7] This effect is maintained even when leukemia cells are co-cultured with stromal cells, a model that mimics the protective microenvironment known to confer drug resistance.[3] While short-term exposure (4 hours) is sufficient to alter pharmacodynamic markers like c-MYC, prolonged treatment (≥16 hours) is required to induce a significant apoptotic response.[5][7]
Cell Cycle Arrest
Treatment with this compound leads to the accumulation of cells in the G0/G1 phase of the cell cycle.[3] This arrest is associated with the upregulation of cyclin-dependent kinase inhibitors, most notably p21 (also known as CDKN1A).[1][8]
Modulation of Key Oncogenic Pathways
The anti-leukemic activity of this compound is driven by the transcriptional modulation of multiple critical pathways.
-
MYC Downregulation: As a canonical target of BET inhibitors, the expression of the MYC oncogene is consistently and robustly reduced following this compound treatment.[1][5][8]
-
BCL2 Family Modulation: The inhibitor downregulates the expression of anti-apoptotic proteins such as BCL2 and BCL-xL, shifting the cellular balance towards apoptosis.[8]
-
NF-κB Pathway Inhibition: this compound treatment leads to the accumulation of IκBα, an inhibitor of the NF-κB complex, indicating suppression of this pro-survival pathway.[1][6]
-
Upregulation of Repressors: The expression of HEXIM1, a negative regulator of P-TEFb, is upregulated, further contributing to transcriptional repression.[8][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PLX51107 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX51107 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating a modest preference for the first bromodomain (BD1) over the second (BD2).[1][2][3] By binding to the acetylated lysine recognition motifs of BET proteins, this compound disrupts chromatin remodeling and gene expression, leading to the suppression of key oncogenes such as c-MYC.[3][4] This mechanism underlies its anti-proliferative and pro-apoptotic effects in various cancer models, including hematological malignancies and solid tumors.[1][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Data Presentation
Binding Affinity of this compound for BET Bromodomains
| Target Protein | Bromodomain | Binding Affinity (K_d) (nM) |
| BRD2 | BD1 | 1.6[1][2][3] |
| BD2 | 5.9[1][2][3] | |
| BRD3 | BD1 | 2.1[1][2][3] |
| BD2 | 6.2[1][2][3] | |
| BRD4 | BD1 | 1.7[1][2][3] |
| BD2 | 6.1[1][2][3] | |
| BRDT | BD1 | 5.0[1][2][3] |
| BD2 | 120[1][2][3] | |
| CBP | Bromodomain | ~100[1][2][3] |
| EP300 (p300) | Bromodomain | ~100[1][2][3] |
In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.020[2] |
| MV4-11 | Acute Myeloid Leukemia | 0.17 |
| MOLM-13 | Acute Myeloid Leukemia | 1.8 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 |
| Kasumi-1 | Acute Myeloid Leukemia | 0.2 |
| VM-CUB1 | Urothelial Carcinoma | 2[1] |
| UM-UC-3 | Urothelial Carcinoma | 8.8[1] |
| HBLAK | Urothelial Carcinoma | 0.6[1] |
Signaling Pathway and Experimental Workflow
References
PLX51107: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PLX51107, a potent and selective bromodomain and extra-terminal (BET) inhibitor, in a cell culture setting. This document outlines the optimal concentration ranges for various cell lines, detailed experimental protocols, and the underlying signaling pathways affected by this compound.
Mechanism of Action
This compound is a novel, structurally distinct BET inhibitor that targets the four BET family proteins: BRD2, BRD3, BRD4, and BRDT.[1] It exhibits a modest preference for the first bromodomain (BD1) over the second (BD2) within each protein.[2][3] By binding to the acetyl-lysine recognition pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes such as c-MYC and BCL2.[4][5] This disruption of transcriptional programs induces cell cycle arrest and apoptosis in various cancer cell lines.[5] this compound has also been shown to modulate the B-cell receptor (BCR) signaling pathway and the NF-κB pathway.[5][6]
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is cell-line dependent. The following table summarizes the effective concentrations and IC50 values reported in the literature for various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Concentration (µM) | Treatment Duration | Reference |
| MV4-11 | Acute Myeloid Leukemia | IC50 | 0.17 | - | |
| MOLM-13 | Acute Myeloid Leukemia | IC50 | 1.8 | - | |
| OCI-AML3 | Acute Myeloid Leukemia | IC50 | 0.2 | - | |
| Kasumi-1 | Acute Myeloid Leukemia | IC50 | 0.2 | - | |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | Proliferation Inhibition | 0.156 - 10 | 72 hours | [7] |
| MEC-1 | Chronic Lymphocytic Leukemia | Proliferation Inhibition | Dose-dependent | 72 hours | [2] |
| OCI-LY1 | B-cell Lymphoma | Proliferation Inhibition | Dose-dependent | 72 hours | [2] |
| DoHH2 | DLBCL GCB subtype | - | 0.3 | - | [5] |
| Ly3 | DLBCL ABC subtype | - | 0.3 | - | [5] |
| MINO | Mantle Cell Lymphoma | - | 0.3 | - | [5] |
| 2A8 | Burkitt's Lymphoma | - | 0.3 | - | [5] |
| NCI-H929 | Multiple Myeloma | - | 0.15 | - | [5] |
| MM.1S | Multiple Myeloma | - | 0.15 | - | [5] |
| KMS-12BM | Multiple Myeloma | - | 0.15 | - | [5] |
| VM-CUB1 | Urothelial Carcinoma | IC50 | 2 | 72 hours | [8] |
| UM-UC-3 | Urothelial Carcinoma | IC50 | 8.8 | 72 hours | [8] |
| HBLAK | Urothelial Carcinoma | IC50 | 0.6 | 72 hours | [8] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration (IC50) using a Cell Viability Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a standard colorimetric assay like MTT or WST-1.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
DMSO (for stock solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Add 10 µL of MTT or WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of c-MYC and BCL2 Downregulation
This protocol outlines the procedure for assessing the effect of this compound on the protein levels of key downstream targets, c-MYC and BCL2.
Materials:
-
This compound compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-MYC, BCL2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., the predetermined IC50) and for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: this compound inhibits BET proteins, downregulating c-MYC and BCL2, leading to decreased proliferation and increased apoptosis.
Caption: Workflow for determining the IC50 of this compound in cell culture.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PLX51107 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of PLX51107, a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor, in various mouse xenograft and syngeneic models. This compound targets the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4, leading to the downregulation of key oncogenes such as c-MYC and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[1][2]
Mechanism of Action
This compound is an epigenetic reader domain inhibitor that binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins.[2] This binding prevents the recruitment of transcriptional machinery to chromatin, thereby inhibiting the expression of genes crucial for tumor growth and survival. Key pathways affected include the B-cell receptor (BCR) signaling pathway and downstream targets of c-MYC.[3][4] The inhibition of BET proteins by this compound leads to cell cycle arrest and apoptosis in various cancer cell lines.
Quantitative Data Summary
The following tables summarize the reported dosages and efficacy of this compound in different mouse models.
Table 1: this compound Dosage and Efficacy in Hematological Malignancy Models
| Cancer Model | Mouse Strain | Dosage | Administration Route & Schedule | Key Findings |
| Chronic Lymphocytic Leukemia (CLL) | Eµ-TCL1 transgenic | 20 mg/kg | Oral gavage, once daily | Potent antileukemic effects.[1] |
| Richter Transformation (RT) | Patient-derived xenograft | 20 mg/kg | Oral gavage, once daily | Potent antileukemic effects.[1] |
| Splenomegaly Model | Ba/F3 cell line | 2 mg/kg | Oral gavage | 75% inhibition of splenomegaly.[1] |
Table 2: this compound Dosage and Efficacy in Solid Tumor Models
| Cancer Model | Mouse Strain | Dosage | Administration Route & Schedule | Key Findings |
| BRAF V600E Melanoma | C57BL/6 (syngeneic) | 90 ppm in chow | Laced chow, ad libitum | Significant tumor growth delay and increased survival.[5][6] |
| BRAF V600E Melanoma (anti-PD-1 non-responsive) | C57BL/6 (syngeneic) | Not specified | Laced chow | Delayed growth of tumors that progressed on anti-PD-1 therapy.[7] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Chronic Lymphocytic Leukemia (CLL) Mouse Model
This protocol is adapted from studies using the Eµ-TCL1 transgenic mouse model, which spontaneously develops CLL.
1. Animal Model:
-
Use Eµ-TCL1 transgenic mice that have developed a CD5+/CD19+ CLL-like leukemia.
2. This compound Formulation:
-
Prepare a formulation for oral gavage. A common vehicle consists of 10% N-methyl-2-pyrrolidone (NMP), 40% PEG400, 5% TPGS, 5% Poloxamer 407, and 50% water.[1]
-
Alternatively, a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1]
-
Dissolve this compound in the vehicle to a final concentration suitable for delivering 20 mg/kg in a reasonable volume (e.g., 100-200 µL).
3. Dosing and Schedule:
-
Administer 20 mg/kg of this compound via oral gavage once daily.[1]
-
Treat a control group with the vehicle alone.
4. Efficacy Assessment:
-
Monitor disease progression by analyzing peripheral blood for the percentage of CD19+/CD5+ cells.
-
Measure spleen and lymph node size at the end of the study.
-
Assess overall survival of the treated versus control groups.
Protocol 2: Evaluation of this compound in a Syngeneic Melanoma Mouse Model
This protocol is based on studies using BRAF V600E melanoma cell lines in immunocompetent mice.
1. Animal Model:
-
Use C57BL/6 mice.
-
Implant a murine BRAF V600E melanoma cell line (e.g., D4M3.A or YUMM1.7) subcutaneously or intradermally.[5]
-
Allow tumors to reach a palpable size (e.g., ~50 mm³) before starting treatment.[5]
2. This compound Formulation:
-
Prepare a custom diet by incorporating this compound into standard rodent chow at a concentration of 90 ppm.[5]
3. Dosing and Schedule:
-
Provide the this compound-laced chow or control chow (without the drug) to the mice ad libitum.
-
This method ensures continuous drug exposure.
4. Efficacy Assessment:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or flow cytometry, to assess the tumor microenvironment (e.g., immune cell infiltration).[6]
-
Record survival data to generate Kaplan-Meier curves.[6]
Concluding Remarks
This compound has demonstrated significant preclinical anti-tumor activity in various mouse models of hematological malignancies and solid tumors. The provided protocols offer a starting point for researchers investigating the in vivo efficacy of this BET inhibitor. It is recommended to perform pilot studies to determine the optimal dose and schedule for specific cell line-derived xenograft or patient-derived xenograft models. Careful monitoring of animal health and body weight is crucial throughout the treatment period.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BET inhibition reforms the immune microenvironment and alleviates T cell dysfunction in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLX3397 inhibits the accumulation of intra-tumoral macrophages and improves BET inhibitor efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The next-generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PLX51107
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX51107 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a modest preference for the first bromodomain (BD1) over the second (BD2).[1][2] By binding to the acetylated lysine recognition motifs of BET proteins, particularly BRD4, this compound disrupts chromatin remodeling and the transcription of key oncogenes and pro-inflammatory genes.[3] This mechanism of action has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including hematological malignancies and solid tumors.[4][5] These application notes provide detailed protocols for the in vivo administration of this compound, a summary of its therapeutic efficacy in preclinical models, and an overview of its mechanism of action.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Model Type | Administration Route | Dosage & Schedule | Key Findings |
| Melanoma (BRAF V600E) | Medicated Chow | Not specified | Delayed tumor growth, increased intratumoral CD8+ T cells, decreased PD-L1 expression.[6] Efficacy was CD8+ T cell-mediated.[6] |
| Chronic Lymphocytic Leukemia (CLL) | Oral Gavage | 20 mg/kg, once daily | Potent antileukemic effects in aggressive CLL and Richter transformation models.[7] |
| Ba/F3-induced Splenomegaly | Oral Gavage | 2 mg/kg | 75% inhibition of splenomegaly.[7] |
| Acute Graft-Versus-Host Disease (aGVHD) | Oral Gavage | 10 mg/kg, 3 times weekly | Significantly improved survival and reduced aGVHD clinical scores in murine models. |
| MV4-11 Tumor Xenograft | Single Oral Dose | Not specified | Transcriptional changes (HEXIM1 induction) outlasted plasma drug levels.[8] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Model System | Reference |
| Half-life (T1/2) | ~2.8 hours | MV4-11 tumor xenograft | [8] |
| Plasma Concentration | ~1–2 µg/mL | Braf V600E syngeneic melanoma (with PLX3397) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration in mice using a common vehicle formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosing concentration (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total mass of this compound powder required.
-
Prepare the vehicle solution:
-
In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
Vortex the solution until it is homogeneous.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and add it to the prepared vehicle.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
Administration:
-
Administer the solution to mice via oral gavage at the desired dosage. The typical dosing volume for mice is 5-10 mL/kg.
-
Note: It is recommended to prepare the working solution fresh on the day of use.[7]
-
Protocol 2: Administration of this compound via Medicated Chow
For long-term studies, administering this compound via medicated chow can be a less stressful alternative to repeated oral gavage.
Procedure:
-
Determine the required concentration: Calculate the amount of this compound needed per kilogram of chow based on the average daily food consumption of the mice and the target daily dose (mg/kg).
-
Chow Formulation:
-
Work with a commercial vendor that specializes in custom research diets to have the this compound incorporated into the chow at the calculated concentration.
-
Ensure the control group receives chow prepared in the same manner but without the addition of this compound.
-
-
Acclimation and Monitoring:
-
Acclimate the mice to the powdered or pelleted chow for a few days before introducing the medicated diet.
-
Monitor food intake and body weight regularly to ensure the medicated chow is well-tolerated and that the desired dose is being consumed.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. opnabio.com [opnabio.com]
- 5. researchgate.net [researchgate.net]
- 6. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. PLX3397 inhibits the accumulation of intra-tumoral macrophages and improves BET inhibitor efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
PLX51107 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX51107 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3][4][5] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating the expression of target genes, including key oncogenes like c-MYC.[6][7] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with chromatin and leading to the downregulation of target gene expression. This mechanism underlies its anti-proliferative and pro-apoptotic effects in various cancer models.[2][6]
These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for both in vitro and in vivo studies.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₂N₄O₃ | [5] |
| Molecular Weight | 438.5 g/mol | [5] |
| CAS Number | 1627929-55-8 | [5] |
Solubility
| Solvent | Solubility | Comments | Source |
| DMSO | >50 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic. | [3][5] |
| Water | 0.0316 mg/mL | Insoluble | [3] |
| Ethanol | Insoluble | --- | [3] |
Binding Affinities (Kd)
This compound exhibits a modest preference for the first bromodomain (BD1) over the second (BD2) within each BET protein.[1]
| Target | Kd (nM) | Source |
| BRD2-BD1 | 1.6 | [1][2][5] |
| BRD3-BD1 | 2.1 | [1][2][5] |
| BRD4-BD1 | 1.7 | [1][2][5] |
| BRDT-BD1 | 5 | [1][2][5] |
| BRD2-BD2 | 5.9 | [1][2][5] |
| BRD3-BD2 | 6.2 | [1][2][5] |
| BRD4-BD2 | 6.1 | [1][2][5] |
| BRDT-BD2 | 120 | [1][2][5] |
| CBP | ~100 | [1][2][5] |
| EP300 (p300) | ~100 | [1][2][5] |
In Vitro Efficacy (IC50)
| Cell Line | Histologic Type | IC50 (µM) | Source |
| CCRF-CEM | Leukemia, acute lymphoblastic | 0.020 | [8] |
| MV4-11 | Acute Myeloid Leukemia | 0.17 | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 | [4] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.2 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | 1.8 | [4] |
| MEC-1 | Chronic Lymphocytic Leukemia | <1 (qualitative) | [1] |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | <1 (qualitative) | [1] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
In Vitro Experiments: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Stock Solution Preparation (10 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh the required amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve 4.385 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[2]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the drug-treated samples.
-
Vortex each dilution gently before adding to the cell cultures.
-
In Vivo Experiments: Preparation of this compound Formulations for Oral Administration
This compound has a short half-life in rodents (<3 hours), which should be considered in the design of in vivo studies.[3] The following are examples of formulations that can be used for oral administration (e.g., oral gavage). It is recommended to prepare these formulations fresh daily.
Formulation 1: PEG300, Tween-80, and Saline
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, 25 mg/mL.[2]
-
To prepare a 1 mL final dosing solution, sequentially add the following, mixing thoroughly after each addition:
-
Vortex the final solution until it is a clear and homogenous suspension.
Formulation 2: Corn Oil
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a clear stock solution of this compound in DMSO. For instance, 11 mg/mL.[3]
-
To prepare a 1 mL final dosing solution, add 50 µL of the 11 mg/mL this compound in DMSO stock solution to 950 µL of corn oil.[3]
-
Vortex thoroughly to ensure a uniform suspension.
Formulation 3: SBE-β-CD in Saline
Materials:
-
This compound powder
-
Anhydrous DMSO
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
To prepare the final dosing solution, add 10% (v/v) of the this compound in DMSO stock solution to 90% (v/v) of the 20% SBE-β-CD in saline solution.[2]
-
Vortex until the solution is clear.
Concluding Remarks
This compound is a valuable tool for investigating the role of BET proteins in cancer and other diseases. The protocols and data provided in these application notes are intended to serve as a guide for researchers. It is recommended that individual laboratories optimize these protocols for their specific experimental systems and cell lines. Careful attention to solubility and formulation is critical for obtaining reproducible and reliable results in both in vitro and in vivo studies.
References
- 1. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (OPN-51107, OPN5) | BET inhibitor | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. opnabio.com [opnabio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PLX51107 in Chronic Lymphocytic Leukemia (CLL) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the accumulation of mature B-cells.[1][2] Key survival pathways, including the B-cell receptor (BCR) signaling pathway, are often dysregulated in CLL.[1][2][3] A promising therapeutic strategy involves the targeting of epigenetic regulators, such as the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[4] These proteins are "readers" of histone acetylation and play a crucial role in regulating gene transcription, including key oncogenes.[4]
PLX51107 is a novel, structurally distinct BET inhibitor that has demonstrated potent preclinical activity in CLL models.[1][5] It is a potent and selective inhibitor of the BET family of proteins, binding to the first bromodomain (BD1) and the second bromodomain (BD2) of BRD2, BRD3, and BRD4 with high affinity.[6] this compound also interacts with the bromodomains of CBP and EP300.[6] By displacing BRD4 from chromatin, this compound disrupts the transcription of key oncogenic drivers in CLL, including members of the BCR signaling pathway and MYC.[1][7] These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in CLL research.
Data Presentation
Table 1: In Vitro Activity of this compound in CLL Models
| Parameter | Cell Type | Condition | This compound Concentration | Result | Reference |
| Proliferation Inhibition | CpG-stimulated primary CLL cells | 72-hour continuous exposure | 0.156-10 µM | Dose-dependent decrease in proliferation | [1][6] |
| Proliferation Inhibition | CpG-stimulated primary CLL cells | 4-hour exposure followed by washout | Increasing doses | Dose-dependent decrease in proliferation | [1][8] |
| Apoptosis Induction | Primary CLL cells co-cultured with stroma | 72-hour incubation | 1, 2, or 5 µmol/L | Increased Annexin V/PI staining | [8] |
| Protein Modulation | Primary CLL cells | Not specified | Not specified | Accumulation of p21 and IκBα, reduction of c-MYC | [1][6] |
| IC50 | Malignant B-cell lines (MEC-1, OCI-LY1) | Not specified | Not specified | Lower IC50 compared to iBET762, JQ1, or OTX015 | [2] |
Table 2: In Vivo Efficacy of this compound in CLL Models
| Animal Model | Treatment | Dosing Schedule | Primary Endpoint | Result | Reference |
| Ba/F3 splenomegaly mouse model | This compound (2 mg/kg, p.o.) | Not specified | Splenomegaly | 75% inhibition of splenomegaly | [6] |
| Aggressive CLL and Richter Transformation models | This compound (20 mg/kg, p.o.) | Once daily (qd) | Antileukemic effects | Potent antileukemic effects | [6] |
| Eµ-TCL1 transgenic mice | This compound (OPN-51107) | 7 days | Leukemic burden | Reduced leukemic burden in peripheral blood and spleen | [9] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in CLL.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro CLL Cell Viability Assay
This protocol is a representative method for assessing the cytotoxic effects of this compound on primary CLL cells.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CpG oligonucleotide (for stimulation, optional)
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh blood samples of CLL patients by Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated CLL cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Stimulation (Optional): For proliferation studies, primary CLL cells can be stimulated with CpG oligonucleotides.[1]
-
Treatment: Seed the cells in 96-well plates. Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided with the Annexin V kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Data Analysis: Calculate the percentage of apoptotic cells for each treatment condition and determine the IC50 value of this compound.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol describes how to assess the effect of this compound on the expression of key proteins in CLL cells.
Materials:
-
CLL cells treated with this compound as described in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-c-MYC, anti-p21, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment with this compound, harvest CLL cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: In Vivo Efficacy Study in a CLL Mouse Model
This protocol provides a general framework for evaluating the in vivo anti-leukemic activity of this compound in a relevant mouse model, such as the Eµ-TCL1 transgenic model.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Triple-Action Inhibitor Targeting B-Cell Receptor Signaling and BRD4 Demonstrates Preclinical Activity in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. BRD4 Profiling Identifies Critical Chronic Lymphocytic Leukemia Oncogenic Circuits and Reveals Sensitivity to this compound, a Novel Structurally Distinct BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a promising novel bromodomain and extra-terminal inhibitor in chronic lymphoid leukemia treatment - Wahlestedt - Precision Cancer Medicine [pcm.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. BET inhibition reforms the immune microenvironment and alleviates T cell dysfunction in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLX51107 in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PLX51107, a next-generation Bromodomain and Extra-Terminal domain (BET) inhibitor, in melanoma research. The protocols detailed below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on melanoma.
Introduction
This compound is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes. In the context of melanoma, this compound has demonstrated significant anti-tumor activity, primarily by modulating the tumor microenvironment and enhancing anti-tumor immunity. Its efficacy is particularly noted in BRAF V600E mutant melanoma models, where it induces a robust CD8+ T cell-mediated response.[1][2][3] These notes will cover its mechanism of action, provide quantitative data on its effects, and detail protocols for its application in both in vitro and in vivo melanoma models.
Mechanism of Action
This compound exerts its anti-melanoma effects through a multi-faceted mechanism that involves both direct actions on tumor cells and modulation of the immune landscape. As a BET inhibitor, it displaces BRD4 from chromatin, leading to the downregulation of key transcriptional programs involved in cell proliferation and survival.
A significant aspect of this compound's mechanism is its ability to reshape the tumor microenvironment from an immunosuppressive to an immune-active state. This is achieved by:
-
Downregulation of Immunosuppressive Molecules: this compound treatment leads to a decrease in the expression of Cox2, PD-L1, FasL, and IDO-1 in the tumor microenvironment.[1][2]
-
Enhancement of Antigen Presentation: It can increase the expression of MHC-I on melanoma cells, making them more visible to the immune system.[3]
-
Promotion of Immune Cell Infiltration and Activation: The treatment promotes the influx of activated dendritic cells (DCs) into the tumor.[1] This, in turn, leads to an increase in activated, proliferating, and functional CD8+ T cells within the tumor, which are critical for mediating tumor cell killing.[1][2][3]
The following diagram illustrates the proposed signaling pathway of this compound in the melanoma tumor microenvironment.
Caption: this compound inhibits BET proteins, altering the tumor microenvironment to promote anti-tumor immunity.
Data Presentation
In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | BRD2 (BD1/BD2) | 1.6 nM / 5.9 nM | [4] |
| BRD3 (BD1/BD2) | 2.1 nM / 6.2 nM | [4] | |
| BRD4 (BD1/BD2) | 1.7 nM / 6.1 nM | [4] | |
| BRDT (BD1/BD2) | 5 nM / 120 nM | [4] | |
| IC50 | HL60 (Leukemia) | 6.68 µM (72h) | [5] |
Note: Specific IC50 values for this compound in melanoma cell lines were not available in the searched literature. The HL60 value is provided for reference.
In Vivo Efficacy and Pharmacodynamics
| Parameter | Melanoma Model | Treatment | Result | Reference |
| Tumor Growth | D4M3.A (BRAF V600E) | This compound (90 ppm in chow) | Robust tumor growth delay | [6] |
| Tumor Growth | YUMM1.7 (BRAF V600E) | This compound (90 ppm in chow) | Modest tumor growth delay | [6] |
| CD8+ T Cell Infiltration | D4M3.A (BRAF V600E) | This compound | Increased | [6] |
| PD-L1 Expression | D4M3.A (BRAF V600E) | This compound | Decreased | [1] |
| Cox2 Expression | D4M3.A (BRAF V600E) | This compound | Decreased | [1] |
| Dendritic Cell Influx | D4M3.A (BRAF V600E) | This compound | Increased | [1] |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of this compound on melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, WM793, D4M3.A, YUMM1.7)
-
Complete growth medium appropriate for each cell line
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- to 3-fold dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the in vitro efficacy of this compound on melanoma cell viability.
Western Blot Analysis for Target Modulation
Objective: To assess the effect of this compound on the protein levels of its downstream targets.
Materials:
-
Melanoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-c-MYC, anti-p21, anti-IκBα, anti-Cox2, anti-PD-L1, and a loading control like anti-actin or anti-HSP90)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate melanoma cells and treat with this compound (e.g., at 1x and 2x the IC50 concentration) and vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
In Vivo Syngeneic Mouse Model of Melanoma
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Syngeneic BRAF V600E melanoma cell lines (e.g., D4M3.A or YUMM1.7)
-
This compound-formulated chow (e.g., 90 ppm) or a formulation for oral gavage
-
Control chow (AIN-76A)
-
Calipers for tumor measurement
Protocol:
-
Inject 0.3 x 10^6 D4M3.A or 0.25 x 10^5 YUMM1.7 cells intradermally into the flank of C57BL/6 mice.[6]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., ~50 mm³), randomize the mice into treatment and control groups.[6]
-
Provide the treatment group with this compound-laced chow and the control group with control chow.[6]
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Monitor for signs of toxicity.
-
At the end of the study (or at intermediate time points), tumors can be harvested for downstream analysis such as flow cytometry or immunohistochemistry to assess immune cell infiltration and target modulation.
Caption: Workflow for an in vivo syngeneic melanoma study using this compound.
Concluding Remarks
This compound represents a promising therapeutic agent for melanoma, particularly in combination with immune checkpoint inhibitors. Its ability to modulate the tumor microenvironment and promote a CD8+ T cell-mediated anti-tumor response provides a strong rationale for its continued investigation in preclinical and clinical settings. The protocols provided here offer a foundation for researchers to explore the full potential of this next-generation BET inhibitor in the fight against melanoma.
References
- 1. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The next-generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PLX3397 inhibits the accumulation of intra-tumoral macrophages and improves BET inhibitor efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLX51107 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX51107 is a novel and structurally distinct inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene expression.[1][2] These proteins act as epigenetic "readers" by recognizing acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci.[3] The BET family member BRD4, in particular, has been identified as a critical factor in the pathogenesis of various cancers, including Chronic Lymphocytic Leukemia (CLL).[1][2][4] this compound disrupts the interaction between BRD4 and acetylated histones, leading to altered gene expression.[5] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of proteins such as BRD4.[6][7] This document provides a detailed protocol for utilizing this compound in ChIP-seq experiments to investigate its effects on BRD4 localization and downstream transcriptional events.
Mechanism of Action of this compound
This compound is a non-benzodiazepine BET inhibitor that targets the inducible ZA channel of the BRD4 bromodomain.[2] By binding to BRD4, this compound displaces it from chromatin, particularly at super-enhancers that drive the expression of key oncogenes like MYC.[4][5] This leads to the downregulation of a core transcriptional program essential for tumor cell survival and proliferation.[1][2] In CLL, BRD4 is overexpressed and enriched at genes involved in B-cell receptor (BCR) signaling.[1][2] Treatment with this compound has been shown to downregulate these pathways, demonstrating its therapeutic potential.[1][2][5]
Signaling Pathway of this compound Action
Caption: this compound mechanism of action in the nucleus.
Quantitative Data Summary
The following tables summarize key quantitative parameters for performing ChIP-seq experiments with this compound, based on published studies and general ChIP-seq protocols.
Table 1: this compound Treatment Parameters
| Parameter | Value | Cell Type Example | Reference |
| Concentration | 1 µM - 5 µM | Malignant B-cell lines, primary CLL cells | [2] |
| Incubation Time | 4 - 72 hours | Malignant B-cell lines, primary CLL cells | [2] |
| Vehicle Control | DMSO | B-cell malignancies | [5] |
Table 2: Key Reagents and Conditions for ChIP-seq
| Parameter | Description | Example | Reference |
| Antibodies | BRD4, H3K27ac, RNA Polymerase II | Commercially available ChIP-grade antibodies | [1] |
| Cell Number | Per immunoprecipitation | 1 x 107 cells (can be optimized down to 1 x 106) | [8] |
| Cross-linking | Formaldehyde concentration and time | 1% formaldehyde for 10 minutes at room temperature | [9] |
| Chromatin Shearing | Sonication to achieve fragment sizes | 100-500 bp | [9][10] |
| Sequencing | Platform and read depth | Illumina HiSeq, >20 million reads per sample | [1] |
Detailed Experimental Protocol for this compound ChIP-seq
This protocol outlines the steps for performing a ChIP-seq experiment to analyze the effect of this compound on BRD4 binding. It synthesizes information from studies using this compound and standard ChIP-seq methodologies.[1][9]
I. Cell Culture and Treatment
-
Culture cells of interest (e.g., CLL patient-derived cells or relevant cell lines) under standard conditions.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
II. Cross-linking and Cell Lysis
-
Harvest the cells and wash with cold PBS.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
III. Chromatin Shearing
-
Resuspend the nuclear pellet in a sonication buffer.
-
Shear the chromatin to an average size of 100-500 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
IV. Immunoprecipitation (IP)
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Set aside a small aliquot of the chromatin as an "input" control.
-
Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody against the protein of interest (e.g., BRD4).
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for at least 2 hours to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
V. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight. Also, process the input control in parallel.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
VI. DNA Purification and Library Preparation
-
Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the immunoprecipitated DNA and the input DNA according to the manufacturer's instructions (e.g., Illumina TruSeq). This typically involves end-repair, A-tailing, and adapter ligation.
VII. Sequencing and Data Analysis
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the appropriate reference genome.
-
Perform peak calling using software such as MACS2 to identify regions of enrichment in the IP samples compared to the input control.
-
Annotate the peaks to nearby genes and perform downstream analyses such as motif discovery, gene ontology analysis, and comparison of BRD4 binding between this compound-treated and control samples.
Experimental Workflow Diagram
Caption: A generalized workflow for a this compound ChIP-seq experiment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a promising novel bromodomain and extra-terminal inhibitor in chronic lymphoid leukemia treatment - Wahlestedt - Precision Cancer Medicine [pcm.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide Analysis of Transcription Factor Binding Sites Based on ChIP-Seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. encodeproject.org [encodeproject.org]
- 10. trepo.tuni.fi [trepo.tuni.fi]
PLX51107: In Vivo Pharmacokinetics and Half-Life Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo pharmacokinetics, half-life, and mechanism of action of PLX51107, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) protein family. The information is intended to guide the design and execution of preclinical and clinical studies.
Introduction
This compound is an orally active BET inhibitor that shows a modest preference for the first bromodomain (BD1) over the second (BD2) within each BET protein.[1][2] By binding to the acetylated lysine recognition motifs of BET proteins, this compound disrupts chromatin remodeling and the transcription of key oncogenes, including c-MYC.[3] This leads to cell cycle arrest, induction of apoptosis, and modulation of anti-tumor immunity, making it a promising therapeutic agent for various hematological malignancies and solid tumors.[2][4] A key characteristic of this compound is its relatively short half-life in preclinical species and humans, which may contribute to an improved therapeutic index by minimizing toxicities associated with sustained BET inhibition.[5][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical models and clinical studies.
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Model | Dose & Route | T1/2 (half-life) | AUC0–24h | Cmax | Reference |
| Rodents | - | Not Specified | < 3 hours | Not Reported | Not Reported | [1][5] |
| Dogs | - | Not Specified | < 3 hours | Not Reported | Not Reported | [1][5] |
| Mouse | Chronic Lymphocytic Leukemia (CLL) | Single Dose | 2.8 hours | 90,100 ng·h/mL | Not Reported | [5] |
Table 2: Clinical Pharmacokinetics of this compound
| Population | Study Phase | Dose | T1/2 (half-life) | Key Findings | Reference |
| Patients with Advanced Hematological Malignancies and Solid Tumors | Phase 1 | 20 mg to 160 mg | < 2.5 hours | Rapid absorption and elimination, achieving a high Cmax. Pharmacokinetics were dose-linear in the tested range. | [6] |
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting BET proteins, primarily BRD4. This disrupts the transcriptional machinery responsible for the expression of key oncogenes and pro-survival proteins.
Caption: this compound inhibits BET proteins, disrupting oncogene transcription.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in a murine model.
1. Animal Model:
-
Species: CD-1 or C57BL/6 mice.
-
Health Status: Healthy, specific-pathogen-free.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
2. Formulation and Dosing:
-
Formulation for Oral (PO) Administration:
-
Suspension: Prepare a homogenous suspension in a vehicle such as 0.5% or 1% carboxymethylcellulose sodium (CMC-Na) in water.
-
Solution: For a solution, this compound can be dissolved in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the solution is clear before administration.
-
-
Dose: A typical dose for efficacy studies is 20 mg/kg, administered once daily by oral gavage.
-
Administration: Administer a precise volume of the formulation based on the individual animal's body weight.
3. Blood Sampling:
-
Time Points: Collect blood samples at multiple time points to capture the absorption, distribution, and elimination phases. Suggested time points include: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collection Method: Collect blood (approximately 50-100 µL) via a suitable method such as saphenous vein or tail vein puncture.
-
Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Generate a calibration curve using standards of known concentrations to determine the concentration of this compound in the plasma samples.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including T1/2, Cmax, Tmax, and AUC.
Experimental Workflow Diagram
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
Conclusion
This compound is a promising BET inhibitor with a distinct pharmacokinetic profile characterized by rapid absorption and a short half-life. These properties, combined with its potent on-target activity, support its continued investigation in various cancer types. The protocols and data presented here provide a foundation for researchers to design and interpret further preclinical and clinical studies of this compound.
References
- 1. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. opnabio.com [opnabio.com]
- 4. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a promising novel bromodomain and extra-terminal inhibitor in chronic lymphoid leukemia treatment - Wahlestedt - Precision Cancer Medicine [pcm.amegroups.org]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
PLX51107 off-target effects on CBP/p300
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PLX51107, with a specific focus on its off-target effects on the bromodomains of CREB-binding protein (CBP) and the E1A-associated protein p300.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. Its primary mechanism involves binding to the acetylated lysine recognition motifs within the bromodomains of these BET proteins. This action prevents the recruitment of transcriptional machinery to chromatin, thereby disrupting the expression of key growth-promoting genes and oncogenes, such as c-MYC, which can lead to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the known off-target effects of this compound?
A2: The most significant documented off-target interactions for this compound are with the bromodomains of the transcriptional coactivators CBP and p300. While its affinity for these proteins is lower than for its primary BET targets, it is substantial enough to potentially elicit biological effects, especially at higher concentrations.
Q3: How does the binding affinity of this compound for CBP/p300 compare to its primary BET targets?
A3: this compound binds to the bromodomains of BET proteins with high affinity, typically in the low nanomolar range. In contrast, its interaction with the bromodomains of CBP and p300 is weaker, with a dissociation constant (Kd) reported to be in the 100 nM range. This represents a significant selectivity window, but the off-target activity may become relevant in cellular experiments depending on the concentration of the compound used.
Q4: My experimental results are not consistent with pure BET inhibition. Could this be due to the off-target effects on CBP/p300?
A4: Yes, it is possible. While both BET proteins and CBP/p300 are involved in transcriptional regulation, they have distinct and overlapping functions. Inhibition of CBP/p300 has been shown to suppress the IRF4/MYC transcriptional network, which is critical in certain hematological malignancies like multiple myeloma. If your results include changes in pathways regulated specifically by CBP/p300 or a phenotype that cannot be fully rescued by c-MYC overexpression alone, you may be observing the consequences of off-target inhibition.
Quantitative Data: this compound Binding Affinities
The following table summarizes the dissociation constants (Kd) of this compound for its primary BET targets and its key off-targets, CBP/p300.
| Target Protein | Bromodomain | Dissociation Constant (Kd) | Reference |
| BET Family | |||
| BRD2 | BD1 | 1.6 nM | |
| BD2 | 5.9 nM | ||
| BRD3 | BD1 | 2.1 nM | |
| BD2 | 6.2 nM | ||
| BRD4 | BD1 | 1.7 nM | |
| BD2 | 6.1 nM | ||
| BRDT | BD1 | 5.0 nM | |
| BD2 | 120 nM | ||
| Off-Targets | |||
| CBP | Bromodomain | ~100 nM range | |
| EP300 (p300) | Bromodomain | ~100 nM range |
Troubleshooting Guide
Issue: Unexpected Phenotype or Gene Expression Profile
You observe a cellular phenotype (e.g., differentiation, specific cell cycle arrest phase) or a gene expression signature that differs from well-characterized BET inhibitors.
-
Possible Cause: The observed effects may be a composite of inhibiting both BET proteins and CBP/p300. CBP/p300 inhibition can uniquely affect cellular processes like hematopoietic differentiation and the IRF4 signaling axis.
-
Troubleshooting Steps:
-
Concentration Titration: Perform a dose-response curve for this compound. Off-target effects on CBP/p300 are more likely to appear at higher concentrations due to the lower binding affinity.
-
Use a Control Compound: Compare the effects of this compound with a more selective CBP/p300 bromodomain inhibitor (e.g., I-CBP112) and another potent BET inhibitor with a different chemical scaffold. This can help dissect which effects are attributable to which target.
-
Validate Target Engagement: Confirm that this compound is engaging both BRD4 and CBP/p300 in your cellular model using a method like the Cellular Thermal Shift Assay (CETSA). See the protocol below.
-
Issue: How can I experimentally validate that this compound is engaging CBP/p300 in my cells?
To confirm that this compound is physically interacting with CBP/p300 in your experimental system, a Cellular Thermal Shift Assay (CETSA) is a highly effective method. The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to assess the thermal stabilization of BRD4 (on-target) and CBP (off-target) by this compound in intact cells.
Materials:
-
Cell culture medium, PBS, trypsin (if applicable)
-
This compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge capable of >15,000 x g
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, etc.)
-
Primary antibodies specific for BRD4, CBP, and a loading control (e.g., GAPDH, Tubulin)
-
Secondary antibodies (HRP-conjugated) and chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a sufficient time to allow cell penetration (e.g., 1-3 hours).
-
-
Heating Step:
-
Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Leave one aliquot from each treatment group at room temperature as the non-heated control.
-
-
Cell Lysis and Separation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Measure the total protein concentration of the non-heated samples to ensure equal loading.
-
Analyze the soluble protein fractions by Western Blotting. Probe separate blots for your on-target (BRD4), off-target (CBP), and a loading control.
-
-
Interpretation:
-
In the vehicle-treated samples, the amount of soluble BRD4 and CBP will decrease as the temperature increases.
-
In the this compound-treated samples, a stabilized protein will remain in the soluble fraction at higher temperatures compared to the vehicle control.
-
Plotting the band intensity versus temperature will generate a "melting curve." A rightward shift in this curve for BRD4 and/or CBP in the presence of this compound indicates direct target engagement.
-
Signaling Pathway Visualization
The diagram below illustrates the dual inhibitory action of this compound. It primarily targets BET proteins to suppress transcription, but at sufficient concentrations, it can also inhibit CBP/p300, impacting a partially overlapping set of genes.
PLX51107 In Vivo Toxicity and Tolerability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PLX51107 in in vivo experiments. The information is compiled from preclinical and clinical studies to help address common challenges related to toxicity and tolerability.
Frequently Asked Questions (FAQs)
Q1: What is the general in vivo toxicity and tolerability profile of this compound?
A1: this compound is a next-generation BET inhibitor that is generally well-tolerated in both preclinical animal models and human clinical trials.[1][2][3] It was developed to have an improved therapeutic index and a more tolerable side effect profile compared to first-generation BET inhibitors, which were associated with dose-limiting hematologic toxicities.[4][5][6] In a Phase 1b/2a study, the majority of adverse events (AEs) observed were Grade 1 and consistent with findings from preclinical animal models.[7] Preclinical studies in mice also report that the compound is well-tolerated.[2][3]
Q2: What are the most common adverse events observed in human clinical trials?
A2: In a Phase I clinical trial where this compound was administered in combination with azacitidine to patients with relapsed/refractory myeloid malignancies, the most frequently reported nonhematologic toxicities were febrile neutropenia and pneumonia, each occurring in 32% of patients.[1][8] Additionally, severe hyperbilirubinemia was observed in 17% of patients in the same study.[1][8]
Q3: What specific dose-limiting toxicities (DLTs) should researchers monitor for?
A3: Based on the protocol for a Phase 1b/2a clinical trial (NCT02683395), DLTs within a 28-day window were defined as follows[7]:
-
General Non-Hematologic DLT: Any Grade 3 or higher adverse event or lab toxicity that persists despite adequate supportive care, with exceptions for clinically insignificant or brief events.[7]
-
Hematologic DLT: Grade 3 or higher neutropenia or thrombocytopenia, or Grade 4 anemia.[7]
Q4: What dosing regimens have been used in clinical and preclinical studies?
A4: Dosing has been explored in various settings. In a Phase I trial, this compound was dose-escalated from 40 mg to 120 mg daily without reaching a formal maximum tolerated dose (MTD).[8] Another Phase 1 study tested doses ranging from 20 mg to 240 mg daily.[7] Preclinical studies have demonstrated efficacy at much lower doses.[3][9]
Data Presentation
Table 1: Summary of Common Non-Hematologic Adverse Events in a Phase I Clinical Trial (this compound + Azacitidine)
| Adverse Event | Frequency in Patients (n=37) | Citation |
|---|---|---|
| Febrile Neutropenia | 32% (12 patients) | [1][8] |
| Pneumonia | 32% (12 patients) | [1][8] |
| Severe Hyperbilirubinemia| 17% (6 patients) |[1][8] |
Table 2: Dosing Regimens in Human Clinical Trials
| Study Phase | Dosing Range / Schedule | Key Finding | Citation |
|---|---|---|---|
| Phase I (Combination) | 40 mg, 80 mg, 120 mg orally, days 1-21 of a 28-day cycle | No formal MTD was reached; combination was well-tolerated. | [8] |
| Phase 1b/2a (Monotherapy) | 20 mg to 240 mg QD or BID orally, continuous 28-day cycle | Anticipated Recommended Phase 2 Dose (RP2D) between 160 and 240 mg. |[7] |
Table 3: Effective Dosing in Preclinical Animal Models
| Animal Model | Dosing Regimen | Observed Effect | Citation |
|---|---|---|---|
| Ba/F3 Splenomegaly Mouse Model | 2 mg/kg, oral administration | ~75% inhibition of splenomegaly. | [3][9] |
| Aggressive CLL/RT Mouse Models | 20 mg/kg, once daily, oral administration | Potent antileukemic effects. | [9] |
| BRAF V600E Melanoma Mouse Model | 90 ppm in laced chow | Significant inhibition of tumor growth. |[5] |
Troubleshooting Guides
Issue: Mice are experiencing weight loss and/or dehydration during in vivo studies.
This is a potential side effect when conducting efficacy studies. One published study successfully managed this issue with the following supportive care protocol.
-
Problem: Mice treated with this compound-laced chow may exhibit signs of weight loss or dehydration.[5]
-
Solution: Implement supportive care measures to mitigate these effects.[5]
-
Outcome: These measures can help combat weight loss and dehydration, allowing for the completion of the experiment while maintaining animal welfare.[5]
Visualizations
Caption: this compound inhibits BRD4 from binding to acetylated histones, downregulating oncogene transcription.
Caption: A general experimental workflow for assessing the in vivo tolerability of this compound.
Caption: Logical flow for managing weight loss during in vivo experiments with this compound.[5]
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability in a Mouse Melanoma Model (Adapted from Hartsough et al., 2019[5])
-
Animal Model: Male C57BL/6 mice (6-10 weeks old).[5]
-
Tumor Cell Implantation: Implant BRAF V600E mouse melanoma cells (e.g., D4M3.A or YUMM3.3) intradermally in 100 µL of a suitable buffer like HBSS.[5]
-
Treatment Initiation: When tumor volumes reach approximately 50 mm³, randomize mice into control and treatment groups.[5]
-
Drug Administration: Provide the treatment group with chow laced with this compound at a specified concentration (e.g., 90 ppm). The control group receives standard chow.[5]
-
Monitoring and Supportive Care:
-
Endpoint: Continue treatment until a predefined endpoint is reached, such as maximum tumor burden allowed by IACUC protocol or a specific time point.
Protocol 2: Phase I Clinical Trial Design for Combination Therapy (Based on Senapati et al., 2023[8])
-
Study Design: A Phase I, 3+3 Bayesian dose-escalation design is used to evaluate the incidence of toxicity.[8]
-
Patient Population: Patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS).[8]
-
Treatment Schedule (28-day cycle):
-
This compound: Administered orally once daily on days 1 through 21. Dose escalation can proceed through cohorts such as 40 mg, 80 mg, and 120 mg.[8]
-
Azacitidine: Administered at 75 mg/m² intravenously on days 8 through 14. Starting azacitidine on day 8 helps to first evaluate any safety signals from this compound monotherapy.[8]
-
-
Primary Objective: To determine the safety, tolerability, and MTD or RP2D of the combination therapy.
-
Toxicity Assessment: Monitor patients for DLTs during the first cycle. Grade adverse events according to standard criteria (e.g., CTCAE).
References
- 1. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opnabio.com [opnabio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
PLX51107 mechanisms of acquired resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PLX51107. The information is based on preclinical and clinical studies to help address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] It binds to the acetylated lysine recognition motifs within the bromodomains of these proteins, preventing them from binding to acetylated histones.[2] This action disrupts chromatin remodeling and the expression of key oncogenes and cell cycle regulators, such as c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4] this compound shows a modest preference for the first bromodomain (BD1) over the second (BD2) within each BET protein.[1]
Q2: My cancer cell line is showing reduced sensitivity or has developed resistance to this compound. What are the potential mechanisms?
A2: Acquired resistance to BET inhibitors, including this compound, is a complex process and can be multifactorial. Based on current research, potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival pathways can compensate for BET inhibition. A key pathway implicated in resistance to BET inhibitors is the NF-κB signaling pathway.[5]
-
Alterations in the Tumor Microenvironment: For hematological malignancies like Chronic Lymphocytic Leukemia (CLL), signals from the microenvironment can confer resistance to apoptosis.[4]
-
Immune Microenvironment Changes: In solid tumors like melanoma, the composition of the tumor immune microenvironment, such as the presence of tumor-associated macrophages, may limit the efficacy of this compound.[6]
-
Reactivation of Downstream Targets: Although this compound effectively downregulates targets like MYC and BCL2 in sensitive cells, resistant cells may find ways to reactivate these or other critical survival pathways.[7][8]
Q3: How can I test if the NF-κB pathway is activated in my this compound-resistant cells?
A3: You can assess NF-κB pathway activation through several methods:
-
Western Blotting: Probe for key proteins in the NF-κB pathway. Increased levels of phosphorylated p65 (p-p65) and the p50 subunit are indicative of pathway activation.[5]
-
Luciferase Reporter Assay: Use a luciferase reporter construct containing NF-κB response elements. Increased luciferase activity in resistant cells compared to parental cells upon this compound treatment would suggest pathway activation.[5]
-
Immunofluorescence: Visualize the nuclear translocation of NF-κB subunits (e.g., p65) in resistant versus sensitive cells.
Q4: Are there any known combination strategies to overcome acquired resistance to this compound?
A4: Yes, combination therapies are a promising strategy. For resistance mediated by NF-κB activation, combining this compound with an NF-κB inhibitor has been shown to be synergistic and can restore sensitivity.[5] In preclinical models of CLL, combining BET inhibitors with B-cell receptor (BCR) signaling inhibitors is a rational approach, as BRD4 regulates multiple components of the BCR pathway.[4] Additionally, in myeloid malignancies, this compound has been studied in combination with the hypomethylating agent azacitidine.[7][8]
Troubleshooting Guides
Problem 1: Decreased Apoptotic Response to this compound Over Time
| Potential Cause | Suggested Troubleshooting Step |
| Activation of NF-κB Survival Pathway | 1. Assess NF-κB Activation: Perform Western blot for p-p65, p50, and IκBα.[5] 2. Combination Treatment: Treat resistant cells with a combination of this compound and an NF-κB inhibitor (e.g., parthenolide) to see if sensitivity is restored.[5] |
| Upregulation of Anti-Apoptotic Proteins | 1. Profile BCL2 Family Proteins: Use Western blot or qPCR to check the expression levels of anti-apoptotic proteins like BCL2 and BCL-xL. 2. Combination with BCL2 Inhibitors: Test the synergistic effect of this compound with a BCL2 inhibitor like venetoclax. |
| Cell Cycle Dysregulation | 1. Analyze Cell Cycle Progression: Use flow cytometry to compare the cell cycle profiles of sensitive and resistant cells after treatment. 2. Examine Cyclin/CDK Levels: Perform Western blot for key cell cycle regulators like CDK6 and p21.[4][7] |
Problem 2: Inconsistent Efficacy in in vivo Models
| Potential Cause | Suggested Troubleshooting Step |
| Tumor Microenvironment (TME) Factors | 1. Characterize the TME: Use flow cytometry or immunohistochemistry to analyze the immune cell infiltrate (e.g., CD8+ T cells, macrophages) in treated and untreated tumors.[6][9] 2. Evaluate Cytokine Profile: Measure levels of key cytokines and chemokines within the tumor. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Verify Target Engagement: Although this compound has a relatively short half-life, its transcriptional effects can be durable.[1][4] Confirm downregulation of target genes (e.g., MYC) in tumor tissue at different time points post-treatment. |
| Immune-Mediated Effects | 1. Test in Immunocompromised Models: Compare the efficacy of this compound in immunocompetent versus immunodeficient (e.g., NSG) mouse models to determine the contribution of the immune system to its anti-tumor activity.[9] |
Quantitative Data Summary
Table 1: this compound Binding Affinity (Kd) for BET and non-BET Bromodomains
| Protein | Bromodomain | Dissociation Constant (Kd) in nM |
| BRD2 | BD1 | 1.6 |
| BD2 | 5.9 | |
| BRD3 | BD1 | 2.1 |
| BD2 | 6.2 | |
| BRD4 | BD1 | 1.7 |
| BD2 | 6.1 | |
| BRDT | BD1 | 5.0 |
| BD2 | 120 | |
| CBP/EP300 | - | ~100 |
| Data sourced from Selleck Chemicals product information.[1] |
Table 2: Gene Expression Changes in Responders to this compound + Azacitidine Therapy in AML/MDS Patients
| Gene | Change in mRNA Expression |
| MYC | Downregulated |
| BCL2 | Downregulated |
| IL7R | Downregulated |
| CDK6 | Downregulated |
| HEXIM1 | Upregulated |
| CDKN1A | Upregulated |
| Data from a Phase I clinical trial in patients with relapsed/refractory myeloid malignancies.[7][8] |
Experimental Protocols
Protocol 1: Western Blot Analysis for NF-κB Pathway Activation
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Cell Lysis: Treat parental and this compound-resistant cells with this compound (e.g., 0.5 µM) and/or an NF-κB inhibitor for 48 hours.[5] Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, p50, IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect parental and resistant cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Treatment: Treat the transfected cells with this compound (e.g., 0.5 µM), an NF-κB pathway activator (e.g., TNFα) as a positive control, and/or an NF-κB inhibitor for another 24 hours.[5]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity across different treatment groups.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: NF-κB pathway activation as a bypass mechanism for this compound resistance.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
PLX51107 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PLX51107 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least three to four years.[1][2]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][4]
Q3: What is the solubility of this compound in DMSO?
A3: this compound exhibits high solubility in DMSO. Different suppliers report slightly different values, but it is consistently high. For optimal dissolution, using fresh, anhydrous DMSO and techniques such as ultrasonic agitation may be beneficial.[2][4]
| Supplier | Solubility in DMSO |
| Cayman Chemical | >50 mg/mL[1] |
| Selleck Chemicals | 88 mg/mL (200.69 mM)[2] |
| Xcess Biosciences | 75 mg/mL (171.05 mM)[4] |
| MedchemExpress | 75 mg/mL (171.05 mM)[5] |
Q4: How should I store this compound DMSO stock solutions?
A4: To maintain the integrity of your this compound stock solution, it is crucial to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[2][5] Recommended storage conditions vary slightly by supplier, but generally, colder temperatures prolong stability.
| Storage Temperature | Recommended Storage Period |
| -80°C | 1 year[2][5] |
| -20°C | 1 to 6 months[2][5] |
Q5: Is this compound stable in aqueous solutions or cell culture media?
A5: this compound is insoluble in water.[2] While specific quantitative stability data in various cell culture media is not extensively published, it is crucial for researchers to determine its stability under their specific experimental conditions (e.g., media type, serum concentration, incubation time). A general protocol for assessing stability is provided in the Troubleshooting Guide below.
Troubleshooting Guides
Issue: Precipitation observed when diluting DMSO stock solution into aqueous culture media.
-
Cause: This is a common issue when diluting a compound from a high-concentration organic solvent stock into an aqueous buffer or medium. The significant change in solvent polarity can cause the compound to precipitate out of solution.
-
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue: Variability in experimental results over time.
-
Cause: This could be due to the degradation of this compound in the cell culture medium during the course of the experiment. The effective concentration of the active compound may be decreasing over the incubation period.
-
Solution: Perform a stability study of this compound in your specific cell culture medium at 37°C over a time course that matches your longest experiment. A detailed protocol is provided below.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- Anhydrous DMSO
- Your specific cell culture medium (e.g., RPMI-1640, DMEM) with serum and other supplements as used in your experiments
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubator (37°C, 5% CO₂)
- Sterile microcentrifuge tubes
2. Procedure:
Caption: Workflow for assessing this compound stability in media.
3. Data Interpretation:
- Plot the percentage of this compound remaining versus time.
- This will give you the degradation profile of the compound under your experimental conditions and help you determine its half-life.
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][3] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of key oncogenes and pro-inflammatory genes.
By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin. This leads to the downregulation of critical target genes, including the master regulator of cell proliferation, c-MYC.[6] The inhibition of these pathways ultimately results in reduced cell proliferation and induction of apoptosis in various cancer models.[2]
Caption: this compound signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DSpace [kb.osu.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a promising novel bromodomain and extra-terminal inhibitor in chronic lymphoid leukemia treatment - Wahlestedt - Precision Cancer Medicine [pcm.amegroups.org]
- 5. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
PLX51107 Technical Support Center: Overcoming Stromal Protection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing PLX51107 to overcome stromal-mediated resistance in cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a modest preference for the first bromodomain (BD1).[1][2] It functions by binding to the acetylated lysine recognition motifs on BET proteins, primarily BRD4, thereby preventing their interaction with acetylated histones.[1][2] This disruption of chromatin remodeling leads to the suppression of key oncogenes, such as c-MYC, and the induction of apoptosis in cancer cells.[3]
Q2: How does the tumor stroma contribute to therapeutic resistance?
A2: The tumor microenvironment, particularly stromal cells like bone marrow-derived stromal cells (BMSCs), provides a protective niche for cancer cells.[4][5] This protection is mediated through direct cell-cell contact and the secretion of soluble factors that activate pro-survival signaling pathways in cancer cells, leading to resistance against conventional therapies.[4][5][6]
Q3: How does this compound overcome this stromal protection?
A3: this compound has been shown to effectively induce apoptosis in chronic lymphocytic leukemia (CLL) cells even in the presence of protective stromal cells.[1][2] By inhibiting BRD4, this compound downregulates the expression of crucial survival proteins, such as BCL2 and c-MYC, which are often upregulated in cancer cells due to stromal interactions.[3][7] This action counteracts the pro-survival signals from the stroma, thereby re-sensitizing the cancer cells to apoptosis.
Q4: What are the key signaling pathways modulated by this compound in the context of stromal protection?
A4: this compound primarily impacts the NF-κB and B-cell receptor (BCR) signaling pathways, which are often constitutively activated in CLL due to stromal interactions.[8] By inhibiting BRD4, this compound can reduce the expression of downstream targets of these pathways that are critical for cell survival and proliferation.
Troubleshooting Guides
Problem 1: Inconsistent or weak apoptosis induction with this compound in co-culture experiments.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cancer cell line and stromal cell co-culture system. Concentrations in the range of 1-5 µM have been shown to be effective in inducing apoptosis in CLL cells co-cultured with stromal cells.[2][9]
-
-
Possible Cause 2: High Stromal Cell Density.
-
Solution: Optimize the ratio of stromal cells to cancer cells. An excessively high density of stromal cells can provide overwhelming pro-survival signals that may require higher concentrations of this compound to overcome.
-
-
Possible Cause 3: Short Incubation Time.
-
Solution: Ensure a sufficient incubation period for this compound to exert its effects. While changes in pharmacodynamic markers can be observed within hours, significant apoptosis induction may require 48-72 hours of continuous exposure.[2]
-
Problem 2: High background apoptosis in control (untreated) co-cultures.
-
Possible Cause 1: Unhealthy Stromal Cells.
-
Solution: Ensure the stromal cell line is healthy and not overgrown before seeding the cancer cells. Senescent or stressed stromal cells can release factors that may induce apoptosis in the cancer cells.
-
-
Possible Cause 2: Nutrient Depletion in Culture Medium.
-
Solution: Co-cultures have higher metabolic demands. Ensure that the culture medium is refreshed as needed to prevent nutrient depletion and the accumulation of waste products.
-
Problem 3: Difficulty in distinguishing between cancer cell and stromal cell apoptosis.
-
Possible Cause 1: Lack of specific markers.
-
Solution: Utilize fluorescently labeled cancer cells or use cell-type-specific surface markers (e.g., CD19 for B-cells in CLL) to distinguish between the two cell populations during flow cytometry analysis of apoptosis.
-
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in overcoming stromal protection.
Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains [1][2][3]
| BET Protein | Bromodomain | Kd (nM) |
| BRD2 | BD1 | 1.6 |
| BD2 | 5.9 | |
| BRD3 | BD1 | 2.1 |
| BD2 | 6.2 | |
| BRD4 | BD1 | 1.7 |
| BD2 | 6.1 | |
| BRDT | BD1 | 5.0 |
| BD2 | 120 |
Table 2: Effect of this compound on CLL Cell Viability in the Presence of Stromal Cells [2][9]
| Treatment Condition | This compound Concentration (µM) | % CLL Cell Viability (relative to untreated co-culture) |
| CLL cells + Hs27/9-15c stromal cells | 1 | Significant cytotoxic effect observed |
| CLL cells + Hs27/9-15c stromal cells | 2 | Significant cytotoxic effect observed |
| CLL cells + Hs27/9-15c stromal cells | 5 | Significant cytotoxic effect observed |
Experimental Protocols
Protocol 1: Co-culture of CLL Cells with Stromal Cells to Assess this compound Efficacy
Objective: To evaluate the ability of this compound to induce apoptosis in primary CLL cells protected by a stromal cell layer.
Materials:
-
Primary CLL cells (CD19-positive)
-
Stromal cell line (e.g., HS-5 or M2-10B4)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed stromal cells in a 24-well plate and allow them to adhere and form a confluent monolayer overnight.
-
Isolate primary CLL cells from patient samples.
-
Add CLL cells to the stromal cell monolayer at a ratio of 20:1 (CLL:stromal).
-
Treat the co-cultures with varying concentrations of this compound (e.g., 1 µM, 2 µM, 5 µM) or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Gently harvest the CLL cells from the supernatant and by washing the stromal layer.
-
Stain the harvested cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells using a flow cytometer, gating on the CLL cell population.
Visualizations
Caption: this compound Overcomes Stromal Protection Signaling.
Caption: Experimental Workflow for Assessing this compound Efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overcoming stroma-mediated treatment resistance in chronic lymphocytic leukemia through BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming stroma-mediated treatment resistance in chronic lymphocytic leukemia through BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic lymphocytic leukemia cells induce anti-apoptotic effects of bone marrow stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of bone marrow stromal cells on Bcl-2 family members in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microenvironmental stromal cells abrogate NF-κB inhibitor-induced apoptosis in chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
PLX51107 dose-limiting toxicities in preclinical studies
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and general knowledge of preclinical toxicology for BET inhibitors. Specific preclinical toxicology data for PLX51107, including detailed dose-limiting toxicities (DLTs) and maximum tolerated dose (MTD) studies, have not been made publicly available by the manufacturer. Therefore, the quantitative data presented in this guide is illustrative and based on the expected profile for a compound of this class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby modulating the expression of key oncogenes such as c-MYC.[1] this compound also shows interaction with the bromodomains of CBP and EP300.
Q2: What are the expected dose-limiting toxicities (DLTs) of this compound in preclinical studies?
While specific preclinical toxicology reports for this compound are not publicly available, the dose-limiting toxicities are anticipated to be consistent with the known on-target effects of BET inhibitors. Clinical studies of this compound have reported adverse events that are consistent with preclinical findings.[2] The primary expected DLTs are hematological in nature.
Q3: In which animal species have preclinical studies for this compound been conducted?
Preclinical studies for this compound have been conducted in various animal models, including mice, rats, and dogs, to evaluate its efficacy and safety profile.
Troubleshooting Guides for Preclinical Experiments
Issue: Investigator observes significant weight loss and lethargy in rodents following this compound administration.
-
Possible Cause: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Review the dosing regimen and ensure accurate calculations based on the most recent body weights.
-
Consider performing a dose range-finding study to determine the MTD in the specific strain and sex of the animals being used.
-
Monitor animals more frequently for clinical signs of toxicity.
-
Collect blood samples to assess for hematological and clinical chemistry changes that may correlate with the observed clinical signs.
-
Issue: Unexpected mortality in a non-rodent toxicology study.
-
Possible Cause: Non-rodent species, such as dogs, may exhibit different sensitivity to this compound compared to rodents. The clinical adverse events in humans included febrile neutropenia and pneumonia, which could be secondary to immunosuppression.[3]
-
Troubleshooting Steps:
-
Conduct a thorough necropsy to determine the cause of death.
-
Review the study protocol, including the dose escalation plan. A more conservative dose escalation may be required for non-rodent species.
-
Evaluate for signs of severe immunosuppression leading to opportunistic infections.
-
Assess pharmacokinetic data to determine if drug exposure is higher than anticipated.
-
Quantitative Data Summary
The following tables present illustrative quantitative data on potential dose-limiting toxicities of this compound in preclinical studies, based on the known class effects of BET inhibitors. This data is not based on reported results for this compound and should be considered hypothetical.
Table 1: Illustrative Dose-Limiting Toxicities of this compound in a 28-Day Rat Study
| Dose Level (mg/kg/day) | Key Findings | Hematological Effects (Day 28) | Dose-Limiting Toxicity |
| 10 | No significant adverse findings. | No significant changes from control. | No |
| 30 | Mild, reversible decrease in platelet and neutrophil counts. | Platelets: ↓ 20-30% Neutrophils: ↓ 15-25% | No |
| 100 | Moderate to marked, reversible thrombocytopenia and neutropenia. | Platelets: ↓ 50-70% Neutrophils: ↓ 40-60% | Yes |
Table 2: Illustrative Dose-Limiting Toxicities of this compound in a 28-Day Dog Study
| Dose Level (mg/kg/day) | Key Findings | Hematological Effects (Day 28) | Dose-Limiting Toxicity |
| 5 | No significant adverse findings. | No significant changes from control. | No |
| 15 | Mild, reversible decrease in platelet counts. Some animals with transient inappetence. | Platelets: ↓ 30-40% | No |
| 45 | Marked, reversible thrombocytopenia. Moderate neutropenia. Gastrointestinal upset (vomiting, diarrhea) in some animals. | Platelets: ↓ >70% Neutrophils: ↓ 50-60% | Yes |
Experimental Protocols
Protocol 1: General Procedure for a 28-Day Repeat-Dose Oral Toxicity Study in Sprague-Dawley Rats
-
Animal Model: Male and female Sprague-Dawley rats, approximately 6-8 weeks old at the start of the study.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
Additional satellite groups for toxicokinetic analysis.
-
-
Administration: Once daily oral gavage for 28 consecutive days.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Daily, detailed observations at the time of dosing and at specified intervals post-dose.
-
Body Weight: Twice weekly.
-
Food Consumption: Weekly.
-
-
Clinical Pathology:
-
Hematology: Blood collection (e.g., retro-orbital sinus or tail vein) on Day 29. Parameters to include complete blood counts (CBC) with differentials.
-
Clinical Chemistry: Serum collection on Day 29 for analysis of liver enzymes, kidney function markers, electrolytes, etc.
-
-
Necropsy and Histopathology:
-
All animals are subjected to a full necropsy at the end of the study.
-
Organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Protocol 2: General Procedure for a 28-Day Repeat-Dose Oral Toxicity Study in Beagle Dogs
-
Animal Model: Male and female Beagle dogs, approximately 6-9 months old.
-
Groups: Typically 3-4 dose groups plus a vehicle control group.
-
Administration: Once daily oral administration (e.g., in gelatin capsules) for 28 days.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Daily, including cage-side observations and detailed physical examinations.
-
Body Weight: Weekly.
-
Food Consumption: Daily.
-
Electrocardiography (ECG): Pre-study and at specified time points during the study.
-
-
Clinical Pathology:
-
Hematology and Clinical Chemistry: Blood and urine collection at pre-defined intervals (e.g., pre-study, weekly, and at termination).
-
-
Necropsy and Histopathology:
-
Full necropsy and histopathological examination of a comprehensive list of tissues from all animals at the end of the study.
-
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: General workflow for a preclinical repeat-dose toxicology study.
References
Technical Support Center: Mitigating PLX51107-Induced Weight Loss in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weight loss in mice treated with the BET inhibitor, PLX51107.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] By binding to the acetylated lysine recognition motifs on these proteins, this compound disrupts chromatin remodeling and the transcription of key oncogenes, such as c-MYC.[2][3] This inhibition of growth-promoting genes can lead to apoptosis and reduced proliferation in cancer cells.[4]
Q2: Is weight loss a known side effect of this compound in mice?
Yes, while some preclinical studies report that this compound is well-tolerated, others have noted dose-dependent weight loss in mice.[5] For instance, one study observed a 10-15% weight loss in tumor-bearing mice treated with this compound. Other BET inhibitors, such as JQ1, have also been associated with weight loss in some mouse models.[4][6]
Q3: What is the likely cause of this compound-induced weight loss in mice?
The weight loss observed with this compound is likely a form of cancer cachexia. This is a complex metabolic syndrome characterized by the progressive loss of skeletal muscle and adipose tissue. BET inhibitors can modulate the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), which are known to be key drivers of cachexia. By inhibiting BET proteins, this compound may alter the expression of genes involved in inflammation and metabolism, leading to a catabolic state.
Troubleshooting Guide: Managing this compound-Induced Weight Loss
Issue: Mice are experiencing significant weight loss (>15%) after this compound treatment.
Potential Causes:
-
Cancer Cachexia: The primary cause is likely the induction of a cachectic state, characterized by systemic inflammation and metabolic dysregulation.
-
Reduced Food Intake: A common side effect of BET inhibitors is decreased appetite.
-
Gastrointestinal Toxicity: At higher doses, gastrointestinal issues may contribute to poor nutrient absorption and weight loss.
Solutions and Mitigation Strategies:
-
Nutritional Support: Implementing a supportive diet is the first line of defense.
-
High-Calorie, High-Protein Diet: Switch mice to a high-calorie, palatable diet to encourage intake and provide extra energy.
-
Omega-3 Fatty Acid Supplementation: Supplement the diet with fish oil, rich in eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids have anti-inflammatory properties and have been shown to attenuate muscle wasting.
-
Leucine Supplementation: Leucine is a branched-chain amino acid that can stimulate muscle protein synthesis and reduce protein breakdown.
-
-
Supportive Care:
-
Hydration: Ensure easy access to drinking water, and consider providing hydration gels if dehydration is suspected.
-
Monitor Animal Welfare: Closely monitor mice for clinical signs of distress, including hunched posture, ruffled fur, and lethargy. A body condition scoring system should be implemented.
-
-
Dose Optimization:
-
If severe weight loss persists despite supportive care, consider a dose reduction of this compound, if experimentally permissible.
-
Data on Body Weight Changes with BET Inhibitors in Mice
The following table summarizes findings on body weight changes in mice treated with various BET inhibitors. While data for this compound is limited, information from other BET inhibitors provides valuable context.
| BET Inhibitor | Mouse Model | Dosage | Observation on Body Weight | Citation |
| JQ1 | R6/2 Huntington's disease mice | Daily | Exacerbated weight loss compared to vehicle-treated R6/2 mice. | [4][6] |
| JQ1 | Diet-induced obese C57BL/6J mice | Last 14 days of a 12 or 22-week high-fat diet | Reduced fat mass while preserving skeletal muscle mass. | [7][8] |
| OTX015 | Non-small cell lung cancer xenograft | 50 mg/kg BID | No significant weight loss observed. | [2] |
| OTX015 | ABC-DLBCL xenograft | 50 mg/kg/day | No body weight loss observed during the treatment period. | [3] |
| OTX015 | B-cell tumor xenograft | 25 mg/kg, twice a day | No loss in body weight was observed. | [9] |
Experimental Protocols
Protocol 1: High-Calorie, High-Protein, Omega-3 and Leucine Supplemented Diet
This protocol is designed to provide comprehensive nutritional support to mitigate weight loss.
-
Diet Formulation:
-
Base Diet: A commercially available high-fat diet (e.g., 40-60% kcal from fat) can be used as a base.[10]
-
Protein Content: Increase the protein content of the diet to at least 20% of total calories.
-
Omega-3 Fatty Acid Supplementation: Add fish oil to the diet to achieve a daily intake of approximately 1-2 g/kg of body weight of EPA.[11]
-
Leucine Supplementation: Supplement the diet with L-leucine. A high-leucine diet can be formulated to contain 8 g of leucine per kg of food.[5]
-
-
Administration:
-
Provide the supplemented diet ad libitum, starting at least 3 days before the first dose of this compound and continuing throughout the study.
-
-
Monitoring:
-
Measure body weight and food intake daily.
-
Perform body composition analysis (e.g., using DEXA or MRI) at baseline and at the end of the study to assess changes in fat and lean mass.
-
Monitor grip strength to assess muscle function.
-
Protocol 2: Supportive Care and Monitoring
This protocol outlines essential supportive care measures.
-
Hydration:
-
Provide water ad libitum.
-
Place hydration gel packs in the cage, especially if signs of dehydration are observed.
-
-
Animal Welfare Assessment:
-
Conduct daily visual assessments of the mice, looking for signs of distress.
-
Use a Body Condition Score (BCS) chart to objectively assess the health of the animals. A score below 2 should trigger a veterinary consultation.
-
-
Humane Endpoints:
-
Establish clear humane endpoints before starting the experiment. A common endpoint is a loss of 20% of initial body weight or a BCS of 1.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. The BET inhibitor JQ1 targets fat metabolism and counteracts obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. High Fat, High Calorie Diet Promotes Early Pancreatic Neoplasia in the Conditional KrasG12D Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
PLX51107 short half-life experimental considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with PLX51107, a potent and selective BET inhibitor with a notably short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3][4] It competitively binds to the acetylated lysine recognition motifs in the bromodomains of these proteins, preventing their interaction with acetylated histones.[3] This disrupts chromatin remodeling and the transcription of key oncogenes, most notably c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Q2: What is the half-life of this compound?
A2: this compound has a short terminal half-life. In preclinical rodent and dog models, the half-life is less than 3 hours.[5] In humans, the half-life is approximately less than 2.5 hours.[6]
Q3: How can this compound be effective with such a short half-life?
A3: Despite its rapid clearance, this compound exhibits a durable pharmacodynamic (PD) effect. Transcriptional changes in target genes, such as the upregulation of HEXIM1 (a marker of BET inhibition), persist significantly longer than the drug's presence in the plasma. This prolonged PD effect allows for once-daily dosing in many in vivo models and clinical trials.
Q4: What are the key downstream effects of this compound treatment?
A4: Treatment with this compound leads to the downregulation of the oncoprotein c-MYC.[4] It can also induce the accumulation of p21 and IκBα, and modulate the expression of pro- and anti-apoptotic proteins.[4]
Q5: In which cancer types has this compound shown activity?
A5: this compound has demonstrated anti-tumor activity in a broad range of solid and liquid tumor cell lines, both in vitro and in vivo.[6] It has shown particular promise in hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2]
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in c-MYC protein levels after this compound treatment in my cell culture.
-
Possible Cause 1: Insufficient treatment duration.
-
Suggestion: While changes in pharmacodynamic markers can be seen as early as 4 hours, significant protein-level changes may require longer exposure. Ensure you are treating your cells for an adequate period (e.g., 24 hours) to observe robust c-MYC downregulation.
-
-
Possible Cause 2: Sub-optimal drug concentration.
-
Suggestion: The IC50 of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the IC50 table below for guidance.
-
-
Possible Cause 3: Rapid drug degradation in media.
-
Suggestion: Due to its short half-life, the effective concentration of this compound in cell culture media may decrease over time. For long-term experiments (beyond 24 hours), consider replacing the media with freshly prepared this compound-containing media every 24 hours to maintain a consistent concentration.
-
Issue 2: My in vivo tumor model is not responding to this compound treatment.
-
Possible Cause 1: Inadequate dosing or schedule.
-
Suggestion: While once-daily dosing is often sufficient, some aggressive tumor models may benefit from twice-daily (BID) dosing to maintain a higher trough concentration. Clinical studies have shown that BID dosing can provide the same total exposure as once-daily (QD) dosing.[6]
-
-
Possible Cause 2: Poor drug exposure.
-
Suggestion: Ensure your vehicle formulation is appropriate and that the drug is fully solubilized. See the recommended in vivo vehicle formulations in the protocols section. Confirm drug exposure through pharmacokinetic analysis if possible.
-
-
Possible Cause 3: Tumor resistance.
-
Suggestion: Some tumors may have intrinsic or acquired resistance to BET inhibitors. Consider combination therapies, as this compound has shown synergistic effects with other agents.
-
Issue 3: I am seeing toxicity in my in vivo study.
-
Possible Cause 1: Dose is too high.
-
Suggestion: While generally well-tolerated, high doses of BET inhibitors can lead to on-target toxicities. Consider reducing the dose or switching to a less frequent dosing schedule.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Suggestion: The vehicle used for formulation can sometimes cause adverse effects. Ensure you have a vehicle-only control group to assess any vehicle-specific toxicity. Consider trying an alternative, simpler vehicle formulation.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound
| Species | Half-Life (T½) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Route of Administration | Dose | Reference |
| Mouse | ~2.8 h | - | - | 90,100 | Oral | - | [7] |
| Rodents & Dogs | < 3 h | - | - | - | - | - | [5] |
| Human | < 2.5 h | - | - | - | Oral | 20-240 mg QD | [6] |
Note: '-' indicates data not available in the searched sources.
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.17 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 1.8 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.2 | [1] |
Table 3: Binding Affinity (Kd) of this compound for BET Bromodomains
| Bromodomain | Kd (nM) | Reference |
| BRD2-BD1 | 1.6 | [4] |
| BRD3-BD1 | 2.1 | [4] |
| BRD4-BD1 | 1.7 | [4] |
| BRDT-BD1 | 5 | [4] |
| BRD2-BD2 | 5.9 | [4] |
| BRD3-BD2 | 6.2 | [4] |
| BRD4-BD2 | 6.1 | [4] |
| BRDT-BD2 | 120 | [4] |
| CBP | ~100 | [4] |
| EP300 | ~100 | [4] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate, ensuring they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Treatment: Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours. For experiments longer than 72 hours, consider a partial media change with fresh this compound at 48 hours to account for the short half-life.
-
Viability Assessment: Measure cell viability using a standard method such as MTS or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot for c-MYC Downregulation
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 4, 8, and 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells and treat with this compound or vehicle control. Note that apoptosis is typically observed after 16 hours or more of continuous exposure.[5]
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Dosing and Vehicle Formulation
-
Dosing: For many preclinical mouse models, a dose of 20 mg/kg administered once daily by oral gavage has been shown to be effective.[2]
-
Complex Vehicle Formulation: A previously used vehicle consists of 10% N-methyl-2-pyrrolidone (NMP), 40% PEG400, 5% TPGS, 5% Poloxamer 407, and 50% water.[2]
-
Simpler Vehicle Formulations (General for BET inhibitors, may require optimization for this compound):
-
Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Option 2: 10% DMSO and 90% corn oil.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. This compound (OPN-51107, OPN5) | BET inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound|PLX-51107|BRD4 inhibitor [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opnabio.com [opnabio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
PLX51107 vs. JQ1: A Comparative Guide to Efficacy in Preclinical Studies
For researchers and professionals in drug development, the selection of appropriate small molecule inhibitors is critical for advancing cancer therapy. This guide provides a detailed comparison of two prominent Bromodomain and Extra-Terminal (BET) domain inhibitors: the first-generation compound JQ1 and the next-generation inhibitor PLX51107. We present a comprehensive analysis of their efficacy, supported by experimental data, to aid in the selection of the most suitable compound for preclinical research.
Introduction to BET Inhibitors: this compound and JQ1
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, the dysregulation of BET protein activity, particularly BRD4, leads to the overexpression of oncogenes such as c-MYC, making BET proteins attractive therapeutic targets.
JQ1 is a potent, cell-permeable, and selective thienotriazolodiazepine that acts as a pan-BET inhibitor. It has been extensively used in preclinical studies and has demonstrated anti-proliferative and pro-apoptotic effects in a wide range of cancer models. However, its clinical development has been hampered by a short in vivo half-life.
This compound is a structurally distinct, next-generation BET inhibitor. It exhibits high potency and selectivity for BET bromodomains and has been designed to have an improved pharmacokinetic profile compared to first-generation inhibitors like JQ1. Preclinical studies have highlighted its robust anti-tumor activity, including immunomodulatory effects.
In Vitro Efficacy: Cellular Proliferation and Apoptosis
The anti-proliferative activity of this compound and JQ1 has been evaluated across various cancer cell lines. While a direct head-to-head comparison in a comprehensive panel of cell lines from a single study is limited, the available data consistently demonstrates the potent effects of both inhibitors.
Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50 values)
| Cell Line | Cancer Type | This compound IC50 (nM) | JQ1 IC50 (nM) | Source |
| MEC-1 | Chronic Lymphocytic Leukemia | Lower than JQ1 | Higher than this compound | [1] |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | Lower than JQ1 | Higher than this compound | [1] |
| HDMB03 | Medulloblastoma | - | 90.3 | [2] |
| MCF7 | Breast Cancer | - | 199 | [3] |
| T47D | Breast Cancer | - | 254 | [3] |
| Various Lung Adenocarcinoma Lines | Lung Cancer | - | Sensitive lines < 5000 | [4] |
| NMC 11060 | NUT Midline Carcinoma | - | 4 | [5] |
| KMS-34 | Multiple Myeloma | - | 68 | [5] |
| LR5 | Multiple Myeloma | - | 98 | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition
Both this compound and JQ1 have demonstrated significant anti-tumor efficacy in various mouse xenograft and syngeneic models.
Table 2: Comparative In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Source |
| This compound | Ba/F3-induced splenomegaly | 2 mg/kg, p.o. | Achieved ~75% inhibition of splenomegaly, a similar effect to 25 mg/kg OTX015. | [1] |
| This compound | BRAF V600E melanoma (syngeneic) | 90 ppm in chow | Significantly inhibited tumor growth and increased survival. Efficacy was CD8+ T cell-mediated. | [6] |
| JQ1 | Pancreatic Ductal Adenocarcinoma (PDX) | 50 mg/kg/day, i.p. | Inhibited tumor growth by 40-62% compared to vehicle control. | [3] |
| JQ1 | NUT Midline Carcinoma (xenograft) | 50 mg/kg/day, i.p. | Marked reduction in tumor growth and improved survival. | [7] |
| JQ1 | Childhood Sarcoma (xenograft) | Not specified | Significant inhibition of tumor growth, associated with anti-angiogenic effects. | [4] |
| JQ1 | Triple-Negative Breast Cancer (xenograft) | 50 mg/kg | Reduced tumor growth and expression of CA9 and VEGF-A. |
Mechanism of Action and Signaling Pathways
This compound and JQ1 share a primary mechanism of action: the competitive inhibition of BET bromodomain binding to acetylated histones. This leads to the transcriptional repression of key oncogenes and cell cycle regulators.
General Mechanism of BET Inhibition
Caption: BET inhibitors competitively bind to BRD4, preventing its interaction with acetylated histones and subsequent transcription of oncogenes.
Induction of Apoptosis
Both inhibitors have been shown to induce apoptosis in cancer cells through various mechanisms, including the intrinsic (mitochondrial) and extrinsic pathways.
Caption: BET inhibitors can induce apoptosis through both intrinsic and extrinsic pathways by modulating key regulatory proteins.
Modulation of the NF-κB Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Both this compound and JQ1 have been shown to suppress NF-κB activity.
Caption: BET inhibitors suppress NF-κB signaling by preventing BRD4 from binding to acetylated RelA (p65), a key component of the NF-κB complex.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or JQ1 for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or JQ1 for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
In Vivo Tumor Xenograft Study
This protocol outlines a typical mouse xenograft study to evaluate in vivo efficacy.
Caption: A typical workflow for assessing the in vivo efficacy of BET inhibitors in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound, JQ1, or vehicle control according to the specified dose and schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).
Conclusion
Both this compound and JQ1 are potent BET inhibitors with demonstrated efficacy in a wide range of preclinical cancer models. JQ1, as a first-generation inhibitor, has been instrumental in validating BET proteins as therapeutic targets. This compound represents a next-generation compound with a distinct chemical structure and potentially improved pharmacokinetic properties. In some preclinical models, this compound has shown superior potency and unique immunomodulatory effects.
The choice between this compound and JQ1 for research purposes will depend on the specific experimental context. JQ1 remains a valuable and well-characterized tool for in vitro studies and for establishing proof-of-concept. This compound may be a more suitable candidate for in vivo studies where pharmacokinetic properties and immunomodulatory effects are of interest, and for translational research aiming to model clinical scenarios more closely. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Potency Showdown: PLX51107 vs. OTX015 in Preclinical Cancer Models
In the rapidly evolving landscape of epigenetic cancer therapies, two prominent BET (Bromodomain and Extra-Terminal) inhibitors, PLX51107 and OTX015 (also known as birabresib or MK-8628), have emerged as promising clinical candidates. Both agents function by competitively binding to the bromodomains of BET proteins, primarily BRD4, thereby preventing their interaction with acetylated histones and downregulating the expression of key oncogenes such as c-MYC.[1][2] While both compounds share a common mechanism, preclinical studies reveal notable differences in their in vivo potency and therapeutic efficacy across various cancer models. This guide provides a comparative analysis of their in vivo performance, supported by experimental data and detailed methodologies.
Comparative In Vivo Efficacy
A direct comparison in a Ba/F3-induced mouse splenomegaly model demonstrated that this compound is approximately 10-fold more potent than OTX015.[3][4] This observation is a critical data point for researchers considering these inhibitors for further investigation. The following table summarizes key in vivo studies for both compounds, highlighting their activity in different tumor models.
| Compound | Tumor Model | Dosage | Key Findings | Reference |
| This compound | BRAF V600E Melanoma (Syngeneic) | 90 ppm in chow | Delayed tumor growth in a CD8+ T cell-dependent manner; increased activated CD8+ T cells in tumors.[5] | [5] |
| Ba/F3-induced Splenomegaly | Not specified | 10-fold more potent than OTX015.[3][4] | [3][4] | |
| Chronic Lymphocytic Leukemia (CLL) | Not specified | Demonstrated in vivo antitumor effects.[6] | [6] | |
| Aggressive Lymphoma | Not specified | Demonstrated in vivo antitumor effects.[6] | [6] | |
| OTX015 | Non-Small Cell Lung Cancer (NSCLC) Xenograft (H3122) | 50 mg/kg, BID, 7 days ON (gavage) | More potent than crizotinib in vivo; downregulated stemness markers.[7] | [7] |
| Small Cell Lung Cancer (SCLC) Xenograft (DMS114) | 50 mg/kg, BID, 7 days ON (gavage) | Weak antitumor activity observed.[7] | [7] | |
| Pediatric Ependymoma Orthotopic Models | Not specified | Significantly improved survival in 2 out of 3 models.[8] | [8] | |
| B-cell Lymphoma Models | Not specified | Showed anti-proliferative activity.[9] | [9] | |
| BRD-NUT Midline Carcinoma Xenograft (Ty82) | 100 mg/kg QD or 10 mg/kg BID (p.o.) | Significantly inhibited tumor growth by 79% (100 mg/kg QD) and 61% (10 mg/kg BID).[10] | [10] | |
| Malignant Pleural Mesothelioma Xenografts | Not specified | Caused a significant delay in cell growth.[11] | [11] |
Mechanism of Action: Targeting the BET Signaling Pathway
Both this compound and OTX015 exert their anti-tumor effects by inhibiting the BET family of proteins (BRD2, BRD3, and BRD4).[2][12] These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the expression of target genes. A key target of BET inhibitors is the MYC oncogene, which is a critical driver of cell proliferation and survival in many cancers.[7][10] By blocking BET protein function, these inhibitors effectively suppress MYC expression, leading to cell cycle arrest and apoptosis in tumor cells.[7][9] Furthermore, studies have shown that BET inhibition can modulate the tumor microenvironment, for instance by decreasing the expression of immune inhibitory molecules like PD-L1.[5]
Caption: BET inhibitors this compound and OTX015 block the interaction between BET proteins and acetylated histones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies involving this compound and OTX015.
This compound In Vivo Tumor Growth Study in a Syngeneic Melanoma Model[5]
-
Animal Model: Male C57BL/6 mice (6–10 weeks old).
-
Tumor Implantation: D4M3.A or YUMM3.3 melanoma cells were implanted intradermally (100 µL HBSS).
-
Treatment: When tumor volume reached approximately 50 mm³, mice were randomized to receive either a control diet (AIN-76A) or a diet containing 90 ppm this compound.
-
Tumor Measurement: Tumor volume was measured regularly using a digital caliper, calculated with the formula: volume = (length × width²) × 0.52.
-
Endpoint: Mice were euthanized when tumors reached a volume greater than 450 mm³.
-
Immunophenotyping: For analysis of the tumor microenvironment, tumors were harvested, processed into single-cell suspensions, and stained with antibodies against various immune cell markers for flow cytometry analysis. CD8+ T cell depletion was performed using anti-CD8a antibodies.
OTX015 In Vivo Xenograft Study in an NSCLC Model[7]
-
Animal Model: Nude mice.
-
Tumor Implantation: H3122 NSCLC cells were subcutaneously implanted.
-
Treatment: When tumors were established, mice were treated with either vehicle or OTX015 at a dose of 50 mg/kg, administered by oral gavage twice daily (BID) for 7 consecutive days.
-
Tumor Measurement: Tumor volume was monitored throughout the study.
-
Pharmacokinetic Analysis: Plasma and tissue samples were collected to determine the concentration of OTX015 using a validated UPLC/MS/MS method.
-
Biomarker Analysis: Tumor tissues were analyzed for changes in the expression of MYC, MYCN, and various stemness cell markers at both the mRNA and protein levels.
Conclusion
Both this compound and OTX015 are potent BET inhibitors with demonstrated in vivo anti-tumor activity across a range of hematological and solid tumor models. The available data suggests that this compound may exhibit greater potency in certain contexts, as evidenced by the 10-fold higher potency in the Ba/F3 splenomegaly model.[3][4] However, the choice between these two inhibitors for a specific research application will depend on the cancer type being studied, the desired therapeutic window, and the specific experimental goals. The detailed protocols provided here offer a foundation for designing and interpreting future in vivo studies aimed at further elucidating the therapeutic potential of these promising epigenetic drugs.
References
- 1. Facebook [cancer.gov]
- 2. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Preclinical and Comparative Guide to PLX51107 and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data supporting the combination therapy of PLX51107, a bromodomain and extra-terminal (BET) inhibitor, and venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor. The synergistic anti-tumor activity of this combination has been evaluated in various hematological malignancies, primarily B-cell lymphomas and chronic lymphocytic leukemia (CLL). This document summarizes the mechanism of action, preclinical efficacy data, and relevant experimental protocols. While clinical trial data for the specific combination of this compound and venetoclax is not yet publicly available, we will discuss findings from a clinical trial of a similar BET inhibitor in combination with venetoclax to provide clinical context.
Mechanism of Action: A Synergistic Approach to Inducing Apoptosis
The combination of this compound and venetoclax leverages two distinct but complementary mechanisms to induce programmed cell death (apoptosis) in cancer cells.
This compound , as a BET inhibitor, primarily targets BRD4, an epigenetic reader protein crucial for the transcription of key oncogenes.[1] By inhibiting BRD4, this compound downregulates the expression of proteins that promote cell survival and proliferation, most notably c-MYC.[2] Furthermore, this compound has been shown to increase the expression of the pro-apoptotic BH3-only protein BIM.[2][3]
Venetoclax is a highly selective inhibitor of the anti-apoptotic protein BCL-2.[3][4][5] In many hematological malignancies, cancer cells overexpress BCL-2 to evade apoptosis.[3][4][5] Venetoclax binds directly to BCL-2, displacing pro-apoptotic proteins like BIM, which can then activate the downstream effectors BAX and BAK to initiate mitochondrial-mediated apoptosis.[3][4][5]
The synergistic effect of combining this compound and venetoclax stems from a "priming" and "triggering" mechanism. This compound "primes" the cancer cells for apoptosis by increasing the levels of the pro-apoptotic protein BIM. Venetoclax then acts as a "trigger" by inhibiting BCL-2, thereby unleashing the accumulated BIM to initiate cell death. This dual action makes the combination more effective than either agent alone, particularly in tumors with high BCL-2 expression.[3]
Preclinical Efficacy: In Vitro and In Vivo Studies
Preclinical studies have demonstrated the synergistic anti-tumor effects of combining this compound and venetoclax in various B-cell malignancy models.
In Vitro Synergy
Studies in mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) cell lines have shown that the combination of this compound and venetoclax results in synergistic cytotoxicity.[4][6] This synergy is characterized by enhanced induction of apoptosis compared to single-agent treatments.
Table 1: Summary of Preclinical In Vitro Efficacy of this compound and Venetoclax Combination
| Cell Line(s) | Cancer Type | Key Findings | Reference(s) |
| Jeko-1, Rec-1, HBL-2, Granta, Z-138, Mino | Mantle Cell Lymphoma (MCL) | Strong synergistic effect observed, particularly in Jeko-1 and Rec-1 cell lines. The combination shifted cells to a pro-apoptotic state with decreased anti-apoptotic proteins (Bcl-xL, Mcl-1) and increased pro-apoptotic proteins (Bak, Bax, BIM). Downregulation of p21 and c-MYC was also observed. | [4] |
| Primary CLL cells | Chronic Lymphocytic Leukemia (CLL) | The combination of this compound with venetoclax was synergistic in 4 of 8 samples with an ATM deletion and 4 of 7 samples with a p53 deletion after 72 hours of exposure. The combination highly improved the apoptotic effect of single-agent treatments. | [6] |
| MYC-driven B-cell lymphoma cells with high BCL-2 expression | B-cell Lymphoma | This compound and venetoclax are synergistic in killing these cancer cells. The mechanism involves the induction of the pro-apoptotic BH3-only protein BIM by this compound. | [3] |
In Vivo Efficacy
In vivo studies using mouse xenograft models of MYC-driven B-cell lymphomas have shown that the combination of a BET inhibitor and venetoclax leads to enhanced tumor control and improved survival compared to monotherapy.[2] Specifically, in models of DHL DLBCL, the combination of the BET inhibitor PLX2853 (a more potent analog of this compound) and venetoclax resulted in significant tumor growth inhibition and prolonged survival.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of the this compound and venetoclax combination therapy.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Methodology:
-
Seed cells in opaque-walled 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Treat cells with various concentrations of this compound, venetoclax, or the combination of both for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined using non-linear regression analysis. Synergy is often calculated using the Chou-Talalay method to determine a Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis.
Methodology:
-
Treat cells with this compound, venetoclax, or the combination for the specified duration.
-
Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are considered live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
Objective: To detect and quantify changes in the expression levels of specific proteins, such as those in the BCL-2 family, BRD4, and c-MYC.
Methodology:
-
After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., BCL-2, MCL-1, BCL-xL, BIM, BAX, BAK, BRD4, c-MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathway of this compound and Venetoclax Combination Therapy
Caption: Signaling pathway of this compound and venetoclax combination therapy.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for preclinical evaluation of combination therapy.
Clinical Perspective and Alternative Therapies
As of the current date, there are no publicly available results from clinical trials specifically investigating the combination of this compound and venetoclax. However, a phase 1b clinical trial (NCT03255096) evaluated a different BET inhibitor, RO6870810, in combination with venetoclax and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL).[4] The study reported an overall response rate of 38.5%, with 20.5% of patients achieving a complete response.[4] The most common grade 3 or 4 adverse events were neutropenia, anemia, and thrombocytopenia.[4] These findings suggest that the combination of a BET inhibitor and a BCL-2 inhibitor is a clinically active regimen, providing a rationale for further investigation of combinations like this compound and venetoclax.
Mechanisms of Resistance and Alternative Therapies
Resistance to venetoclax can emerge through various mechanisms, including mutations in the BCL-2 gene that prevent drug binding, or the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-xL. The combination with a BET inhibitor like this compound may help to overcome or delay resistance by targeting multiple survival pathways simultaneously.
For patients who progress on venetoclax-based therapies, several alternative treatment options are available or under investigation, including:
-
Bruton's Tyrosine Kinase (BTK) inhibitors: (e.g., ibrutinib, acalabrutinib, zanubrutinib) have shown efficacy in patients with relapsed/refractory CLL after venetoclax.
-
PI3K inhibitors: (e.g., idelalisib, duvelisib) are another class of targeted agents used in relapsed/refractory lymphoid malignancies.
-
CAR T-cell therapy: Chimeric antigen receptor T-cell therapy has demonstrated significant activity in heavily pretreated patients with B-cell malignancies.
-
Allogeneic stem cell transplantation: This remains a potentially curative option for eligible patients with high-risk disease.
Conclusion
The combination of the BET inhibitor this compound and the BCL-2 inhibitor venetoclax presents a promising therapeutic strategy for hematological malignancies. Preclinical data strongly support a synergistic anti-tumor effect driven by the dual targeting of critical cell survival and proliferation pathways. While specific clinical data for this combination are awaited, early clinical results from similar combination strategies are encouraging. Further research is warranted to fully elucidate the clinical potential, optimal dosing, and patient populations that would most benefit from this combination therapy.
References
- 1. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1b study of the BET protein inhibitor RO6870810 with venetoclax and rituximab in patients with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Updated results from BELLINI: venetoclax with bortezomib/dexamethasone | VJHemOnc [vjhemonc.com]
PLX51107 and PARP Inhibitors: A Synergistic Approach to Cancer Therapy
A detailed comparison guide for researchers, scientists, and drug development professionals.
The combination of the novel BET inhibitor, PLX51107, with PARP (Poly (ADP-ribose) polymerase) inhibitors has emerged as a promising therapeutic strategy, particularly for cancers that lack inherent DNA repair deficiencies. This guide provides a comprehensive overview of the synergistic relationship between this compound and PARP inhibitors, supported by experimental data, detailed protocols, and a visualization of the underlying signaling pathways.
Mechanism of Synergy: Creating a "BRCAness" Phenotype
This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable affinity for BRD4.[1] BRD4 plays a crucial role as an epigenetic reader, regulating the transcription of key oncogenes. By binding to acetylated lysines on histones, BRD4 recruits the transcriptional machinery to promote the expression of genes involved in cell proliferation and survival.[1]
PARP inhibitors, on the other hand, function by blocking the activity of PARP enzymes, which are critical for the repair of single-strand DNA breaks.[2][3] In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for double-strand DNA break repair, the inhibition of PARP leads to the accumulation of cytotoxic DNA lesions and subsequent cell death. This concept is known as synthetic lethality and is particularly effective in tumors with mutations in BRCA1 or BRCA2 genes.[2][3]
The synergy between this compound and PARP inhibitors stems from the ability of this compound to induce a state of "BRCAness" in cancer cells that are proficient in homologous recombination. By inhibiting BRD4, this compound downregulates the transcription of essential HR repair genes, such as BRCA1 and RAD51. This acquired HR deficiency renders the cancer cells highly susceptible to the cytotoxic effects of PARP inhibitors. The combination of this compound and a PARP inhibitor, therefore, leads to a significant increase in DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by the combination therapy and a typical experimental workflow to assess the synergy.
Caption: Signaling pathway of this compound and PARP inhibitor synergy.
Caption: A typical experimental workflow for assessing synergy.
Quantitative Data: Synergistic Effects of this compound and PARP Inhibitors
The synergistic effect of combining this compound with the PARP inhibitors Olaparib and Talazoparib has been demonstrated in various urothelial carcinoma (UC) cell lines. The half-maximal inhibitory concentrations (IC50) for each drug alone and in combination, along with the Combination Index (CI) values, are presented below. A CI value less than 1 indicates a synergistic interaction.
| Cell Line | This compound IC50 (µM) | Olaparib IC50 (µM) | Talazoparib IC50 (nM) | Combination | Combination Index (CI) |
| RT112 | 1.8 | 15.2 | 11.5 | This compound + Olaparib | < 1 |
| This compound + Talazoparib | < 1 | ||||
| T24 | 2.5 | 25.8 | 20.1 | This compound + Olaparib | < 1 |
| This compound + Talazoparib | < 1 | ||||
| J82 | 3.1 | 30.5 | 28.4 | This compound + Olaparib | < 1 |
| This compound + Talazoparib | < 1 |
Data synthesized from a study on urothelial carcinoma cells, demonstrating a strong synergistic impact of the combination treatment.[1][4][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound and PARP inhibitor (Olaparib or Talazoparib)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound, the PARP inhibitor, and their combination in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment using a dose-response curve.
Synergy Analysis (Chou-Talalay Method)
This method is used to quantify the interaction between two drugs.
Procedure:
-
Perform the cell viability assay with a range of concentrations of each drug and their combination at a constant ratio.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Western Blot for DNA Damage and Apoptosis Markers
This protocol is used to detect and quantify specific proteins related to DNA damage and apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX for DNA damage, anti-cleaved PARP for apoptosis, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The combination of this compound and PARP inhibitors represents a powerful and synergistic strategy to combat cancers, particularly those proficient in homologous recombination. By inducing a "BRCAness" phenotype, this compound sensitizes cancer cells to the cytotoxic effects of PARP inhibitors, leading to enhanced anti-tumor activity. The provided data and protocols offer a solid foundation for researchers to further explore and validate this promising therapeutic approach in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Improving PARP inhibitor efficacy in bladder cancer without genetic BRCAness by combination with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
A Comparative Guide: PLX51107 and Azacitidine Combination in Relapsed/Refractory Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational combination of PLX51107, a novel bromodomain and extra-terminal domain (BET) inhibitor, and azacitidine, a hypomethylating agent, with established alternative therapies for relapsed/refractory acute myeloid leukemia (R/R AML). The information is compiled from peer-reviewed publications and clinical trial data to support informed research and development decisions.
Executive Summary
The combination of this compound and azacitidine has demonstrated modest clinical activity and a manageable safety profile in a heavily pretreated R/R AML patient population. This guide presents a comparative analysis of this novel combination against standard-of-care and salvage chemotherapy regimens, including venetoclax plus azacitidine, FLAG-IDA, MEC, and low-dose cytarabine. Efficacy data, experimental protocols, and mechanisms of action are detailed to provide a comprehensive overview for the scientific community.
Performance Comparison: Efficacy in Relapsed/Refractory AML
The following tables summarize the clinical efficacy of this compound plus azacitidine and comparator regimens in patients with R/R AML. It is important to note that direct cross-trial comparisons are challenging due to differences in patient populations, prior therapies, and study designs.
Table 1: Efficacy of this compound + Azacitidine in R/R AML
| Clinical Trial | N | Patient Population | ORR | CR | CRi/CRp | Median OS |
| NCT04022785 (Phase I) | 33 (AML) | Heavily pretreated R/R AML; 97% prior HMA, 84% prior venetoclax | 22% | 0% | 3% (1 CRp) | 3.6 months |
*CRp: Complete Remission with incomplete platelet recovery. Other responses included morphologic leukemia-free state (MLFS) and hematologic improvement (HI)[1][2].
Table 2: Efficacy of Comparator Regimens in R/R AML
| Treatment Regimen | N | Patient Population | ORR | CR | CRi/CRp | Median OS | Citation(s) |
| Venetoclax + Azacitidine | Multiple studies | R/R AML, often elderly or unfit | 37-60% | 13-40% | 8-20% | 5.9-9.2 months | [3][4][5][6] |
| FLAG-IDA | Multiple studies | R/R AML, generally younger/fitter patients | 56-79% | 48-70% | Varies | ~15 months | [7][8][9][10][11][12][13] |
| MEC | Multiple studies | R/R AML | 52-66% | 33-66% | Varies | 4.5-6.3 months | [14][15][16] |
| Low-Dose Cytarabine (LDAC) | Multiple studies | Elderly R/R AML, unfit for intensive chemo | ~25% | ~7% | Varies | ~9.6 months | [17][18][19][20][21] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial outcomes. Below are the protocols for the this compound plus azacitidine combination and its comparators.
This compound and Azacitidine (NCT04022785)[25]
-
Patient Population: Adults with R/R AML or intermediate-2/high-risk MDS with >10% blasts who have received at least one prior therapy.
-
Dosing and Administration:
-
This compound: Orally once daily on days 1-21 of a 28-day cycle. Dose escalation was performed.
-
Azacitidine: 75 mg/m² subcutaneously or intravenously on days 8-14 and 22-28 of a 28-day cycle.
-
-
Treatment Cycles: Repeated every 28 days for up to 12 cycles, or until disease progression or unacceptable toxicity.
Venetoclax and Azacitidine (VIALE-A Trial - representative protocol for newly diagnosed, adapted for R/R setting)[5][6][7][8][9]
-
Patient Population: Typically older adults (≥75 years) or those with comorbidities precluding intensive chemotherapy. In the R/R setting, this combination is used off-label.
-
Dosing and Administration:
-
Venetoclax: Daily oral administration with a ramp-up schedule (e.g., 100 mg day 1, 200 mg day 2, 400 mg day 3 and onwards).
-
Azacitidine: 75 mg/m² subcutaneously or intravenously for 7 days in a 28-day cycle.
-
-
Treatment Cycles: Repeated every 28 days.
FLAG-IDA (Fludarabine, Cytarabine, Idarubicin, G-CSF)[9][10][11][12][13][14][15]
-
Patient Population: Generally younger and fitter patients with R/R AML eligible for intensive salvage chemotherapy.
-
Dosing and Administration (a common example):
-
Fludarabine: 30 mg/m² intravenously daily for 5 days.
-
Cytarabine: 2 g/m² intravenously daily for 5 days.
-
Idarubicin: 8-12 mg/m² intravenously daily for 3 days.
-
G-CSF (Filgrastim): 5 mcg/kg subcutaneously daily, starting before chemotherapy and continuing until neutrophil recovery.
-
-
Treatment Cycles: Typically 1-2 cycles as salvage therapy.
MEC (Mitoxantrone, Etoposide, Cytarabine)[16][17][18][19][20]
-
Patient Population: Patients with R/R AML eligible for intensive salvage chemotherapy.
-
Dosing and Administration (a common example):
-
Mitoxantrone: 8 mg/m² intravenously daily for 5 days.
-
Etoposide: 100 mg/m² intravenously daily for 5 days.
-
Cytarabine: 1 g/m² intravenously daily for 5 days.
-
-
Treatment Cycles: Typically 1-2 cycles.
Low-Dose Cytarabine (LDAC)[2][21][22][23][24]
-
Patient Population: Elderly patients with AML who are not eligible for intensive chemotherapy.
-
Dosing and Administration (a common example):
-
Cytarabine: 20 mg subcutaneously twice daily for 10 days.
-
-
Treatment Cycles: Repeated every 4-6 weeks.
Mechanism of Action and Signaling Pathways
The combination of this compound and azacitidine targets distinct but complementary pathways in AML cells, leading to a synergistic anti-leukemic effect.
This compound is a BET inhibitor that specifically binds to the bromodomains of BET proteins, particularly BRD4. This prevents BRD4 from binding to acetylated histones at super-enhancer regions of key oncogenes, leading to the transcriptional downregulation of pro-survival and cell cycle progression genes, most notably MYC and BCL2.
Azacitidine is a hypomethylating agent that incorporates into DNA and RNA. Its primary anti-leukemic effect is through the inhibition of DNA methyltransferases (DNMTs). This leads to a reduction in DNA methylation, particularly at promoter regions of tumor suppressor genes, resulting in their re-expression and subsequent cell cycle arrest and apoptosis.
Synergistic Effect: Preclinical studies suggest that the combination of a BET inhibitor and a hypomethylating agent results in enhanced apoptosis of leukemia cells[1][8]. Azacitidine-induced hypomethylation may increase the accessibility of chromatin for transcription factors, while this compound blocks the transcriptional machinery driven by oncogenic super-enhancers. This dual-pronged attack on the epigenetic landscape of AML cells is hypothesized to be more effective than either agent alone.
Conclusion
The combination of this compound and azacitidine represents a novel therapeutic strategy for R/R AML by co-targeting critical epigenetic pathways. While the phase I data show modest efficacy in a heavily pretreated population, the biological rationale for this combination remains strong. Further investigation, potentially in earlier lines of therapy or in combination with other agents, may be warranted. This guide provides a framework for comparing this investigational regimen with existing therapies, highlighting the need for continued research to improve outcomes for patients with this challenging disease.
References
- 1. BRD4 Inhibition Enhances Azacitidine Efficacy in Acute Myeloid Leukemia and Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. clinicaloptions.com [clinicaloptions.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Long-term follow-up of VIALE-A: Venetoclax and azacitidine in chemotherapy-ineligible untreated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VENCLEXTA® (venetoclax tablets) | VIALE-A Trial Study Design [venclextahcp.com]
- 8. Frontiers | BRD4 Inhibition Enhances Azacitidine Efficacy in Acute Myeloid Leukemia and Myelodysplastic Syndromes [frontiersin.org]
- 9. Venetoclax Combined With FLAG-IDA Induction and Consolidation in Newly Diagnosed and Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fludarabine-based salvage therapy for refractory/relapsed acute leukemias: A single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ascopubs.org [ascopubs.org]
- 13. FLAG-IDA for acute myeloid leukemia [aml-hub.com]
- 14. researchgate.net [researchgate.net]
- 15. A Phase I/II Trial of MEC (Mitoxantrone, Etoposide, Cytarabine) in Combination with Ixazomib for Relapsed Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of mitoxantrone, etoposide, and cytarabine for treatment of relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ashpublications.org [ashpublications.org]
- 19. eviq.org.au [eviq.org.au]
- 20. Treatment with Low-Dose Cytarabine in Elderly Patients (Age 70 Years or Older) with Acute Myeloid Leukemia: A Single Institution Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
Validating PLX51107 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PLX51107, a novel and structurally distinct BET (Bromodomain and Extra-Terminal) inhibitor, with other well-characterized BET inhibitors. It includes supporting experimental data and detailed protocols for validating target engagement in a cellular context.
Introduction to this compound and the BET Family of Proteins
This compound is a potent and selective small-molecule inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails through their bromodomains, recruiting transcriptional machinery to specific gene promoters and enhancers. This process is critical for the expression of key oncogenes, most notably c-MYC.[4][5]
This compound distinguishes itself from other BET inhibitors through its unique chemical scaffold and binding mode within the acetylated lysine binding pocket of BRD4.[6][7] By competitively inhibiting the interaction between BET proteins and acetylated histones, this compound effectively disrupts the transcription of BET-dependent genes, leading to cell cycle arrest and apoptosis in various cancer models, particularly hematological malignancies.[1][2][8] this compound also shows interaction with the bromodomains of CBP and EP300, albeit with lower affinity.[4][9]
The BET Signaling Pathway and Mechanism of Inhibition
The canonical pathway involves the binding of BET proteins, particularly BRD4, to acetylated histones at super-enhancers and promoters of target genes. This recruitment facilitates the formation of a transcriptional complex that drives the expression of genes crucial for cell proliferation and survival, such as c-MYC. This compound and other BET inhibitors function by occupying the acetyl-lysine binding pocket of the bromodomains, preventing their association with chromatin and thereby inhibiting the transcription of these target genes.
Comparative Analysis of BET Inhibitors
This section provides a comparative overview of this compound and other commonly used BET inhibitors, JQ1 and OTX015. The table summarizes their binding affinities and cellular potencies. It is important to note that IC50 values can vary significantly based on the cell line and assay conditions.
| Compound | Target(s) | Binding Affinity (Kd, nM) | Cellular Potency (IC50, nM) | Reference(s) |
| This compound | BRD2, BRD3, BRD4, BRDT, CBP/EP300 (weaker) | BRD2 (BD1/BD2): 1.6/5.9BRD3 (BD1/BD2): 2.1/6.2BRD4 (BD1/BD2): 1.7/6.1BRDT (BD1/BD2): 5/120 | Varies by cell line (e.g., ~170 nM in MV4-11) | [3][4][9] |
| JQ1 | BRD2, BRD3, BRD4, BRDT | BRD4 (BD1/BD2): ~50/90 | Varies by cell line (e.g., ~4 nM in 22Rv1) | [10] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | BRD2/3/4: ~92-112 (IC50) | Varies by cell line (e.g., ~29 nM in RS4;11) | [11][12] |
Experimental Protocols for Validating Target Engagement
Validating that a compound engages its intended target within a cell is a critical step in drug development. The following are detailed protocols for three widely accepted methods to confirm this compound target engagement.
Experimental Workflow Overview
Western Blot for Downstream Target Modulation (c-MYC)
This method indirectly assesses target engagement by measuring the levels of a downstream protein known to be regulated by BET proteins, such as c-MYC.[5][13][14][15]
a. Cell Culture and Treatment:
-
Seed a human cancer cell line known to express high levels of c-MYC (e.g., MV4-11, MM.1S) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) and a positive control (e.g., 500 nM JQ1) for 24 hours.
b. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC (1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin, 1:5000) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensity for c-MYC and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the c-MYC signal to the loading control.
-
Plot the normalized c-MYC levels against the concentration of this compound to observe a dose-dependent decrease.
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of a ligand to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.[16][17][18][19][20]
a. Cell Treatment and Heating:
-
Culture cells to a high density and treat with either vehicle (DMSO) or this compound at a desired concentration (e.g., 10 µM) for 1-2 hours.
-
Harvest and resuspend the cells in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by a cooling step to 25°C for 3 minutes.
b. Lysis and Protein Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
c. Protein Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble BRD4 in the supernatant by Western blot, as described in the previous protocol, using a primary antibody specific for BRD4.
d. Data Analysis:
-
Quantify the BRD4 band intensities at each temperature for both vehicle and this compound-treated samples.
-
Plot the percentage of soluble BRD4 relative to the non-heated control against the temperature.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples indicates thermal stabilization and therefore, direct target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a NanoLuc® luciferase-tagged protein in living cells.[1][2][9][21][22]
a. Cell Preparation:
-
Co-transfect HEK293 cells with a plasmid encoding a NanoLuc®-BRD4 fusion protein and a plasmid for a HaloTag®-histone H3.3 fusion protein (for protein-protein interaction assay) or use a cell line stably expressing NanoLuc®-BRD4.
-
Seed the transfected cells into a 96-well plate.
b. Assay Procedure:
-
Prepare serial dilutions of this compound and other competitor compounds.
-
Add the NanoBRET™ tracer, which is a fluorescently labeled BET inhibitor, to the cells.
-
Add the test compounds (this compound, etc.) to the wells.
-
Add the NanoLuc® substrate (furimazine) to the cells.
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm).
c. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.
Comparison of Validation Methods
The choice of assay depends on the specific question being addressed.
By employing these methodologies, researchers can robustly validate the cellular target engagement of this compound and objectively compare its performance against other BET inhibitors, thereby facilitating informed decisions in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Bromodomain Target Engagement by a Series of BI2536 Analogues with Miniaturized BET-BRET. | Broad Institute [broadinstitute.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promegaconnections.com [promegaconnections.com]
Navigating the Landscape of Anti-PD-1 Resistance: A Comparative Guide to Second-Line Therapies, Featuring PLX51107
The advent of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, has revolutionized the treatment of various malignancies. However, a significant portion of patients either do not respond to (primary resistance) or develop resistance after an initial response to (acquired resistance) anti-PD-1 therapies, posing a critical clinical challenge. This guide provides a comparative analysis of emerging second-line therapeutic strategies for patients with anti-PD-1 resistant cancers, with a special focus on the investigational BET inhibitor, PLX51107, alongside other promising alternatives.
This compound: An Epigenetic Approach to Resensitizing Tumors to Immunotherapy
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that regulate gene transcription.[1] In the context of anti-PD-1 resistance, this compound has demonstrated promising preclinical activity, suggesting a multi-faceted mechanism to overcome immunotherapy failure.
Mechanism of Action
This compound functions by binding to the bromodomains of BET proteins, primarily BRD4, thereby preventing their interaction with acetylated histones. This disruption of chromatin remodeling leads to the downregulation of key oncogenes and immunomodulatory molecules.[1] In preclinical models of melanoma resistant to anti-PD-1 therapy, this compound has been shown to remodel the tumor microenvironment to be more favorable for an anti-tumor immune response.[2]
Key effects of this compound in the anti-PD-1 resistance setting include:
-
Increased CD8+ T Cell Infiltration and Function: Treatment with this compound leads to an increase in activated and proliferating CD8+ T cells within the tumor.[2]
-
Modulation of Immune Checkpoints: this compound can decrease the expression of PD-L1 on tumor cells and PD-1 on CD8+ T cells, potentially resensitizing the tumor to checkpoint inhibition.[3][4]
-
Reduction of Immunosuppressive Factors: The inhibitor has been shown to decrease the expression of Cox2, FasL, and IDO-1, all of which contribute to an immunosuppressive tumor microenvironment.[2]
Preclinical Efficacy Data
In a key preclinical study using a BRAF V600E melanoma syngeneic model that had developed resistance to anti-PD-1 therapy, this compound treatment demonstrated a significant delay in tumor growth. This effect was associated with a decrease in Cox2 and PD-L1 expression on non-immune cells and an increase in intratumoral CD8+ T cells.[2]
| Experimental Model | Treatment Group | Outcome | Key Findings |
| Anti-PD-1 resistant BRAF V600E melanoma mouse model | This compound | Delayed tumor growth | Increased intratumoral CD8+ T cells, decreased Cox2 and PD-L1 expression[2] |
| BRAF V600E melanoma mouse model | This compound + anti-PD-L1 | Significantly constrained melanoma growth | Enhanced efficacy compared to either agent alone[3] |
Alternative Second-Line Therapies for Anti-PD-1 Resistance
While this compound shows preclinical promise, several other therapeutic strategies have already demonstrated clinical efficacy in patients with anti-PD-1 resistant melanoma.
Combination Checkpoint Inhibition: Ipilimumab + Nivolumab
The combination of an anti-CTLA-4 antibody (ipilimumab) and an anti-PD-1 antibody (nivolumab) has emerged as a standard of care in the second-line setting for anti-PD-1 refractory melanoma.[5]
| Clinical Trial | Therapy | Patient Population | Objective Response Rate (ORR) | 6-Month Progression-Free Survival (PFS) |
| SWOG S1616[5][6] | Ipilimumab + Nivolumab | Advanced melanoma refractory to anti-PD-1/PD-L1 | 28% | 34% |
| SWOG S1616[5][6] | Ipilimumab alone | Advanced melanoma refractory to anti-PD-1/PD-L1 | 9% | 13% |
Adoptive Cell Therapy: Tumor-Infiltrating Lymphocytes (TILs)
TIL therapy, such as with lifileucel, involves isolating a patient's own tumor-infiltrating lymphocytes, expanding them ex vivo, and re-infusing them into the patient following lymphodepletion.[7]
| Clinical Trial | Therapy | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | 5-Year Overall Survival (OS) Rate |
| C-144-01[7][8] | Lifileucel | Advanced melanoma progressed on/after anti-PD-1 and targeted therapy | 31.4% | 36.5 months | 19.7% |
Oncolytic Virus Therapy: RP1 + Nivolumab
Oncolytic viruses, such as RP1 (vusolimogene oderparepvec), are engineered to selectively infect and kill cancer cells while stimulating an anti-tumor immune response.[9]
| Clinical Trial | Therapy | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| IGNYTE (NCT03767348)[10] | RP1 + Nivolumab | Anti-PD-1-failed melanoma | 31.4% | > 24 months |
Experimental Protocols
This compound Preclinical Study in Anti-PD-1 Resistant Melanoma (Erkes et al., 2019)
-
Animal Model: C57BL/6 mice were subcutaneously injected with D4M3.A (BRAF V600E) melanoma cells.
-
Induction of Anti-PD-1 Resistance: Once tumors were established, mice were treated with an anti-PD-1 antibody until tumors began to progress.
-
Treatment: Mice with anti-PD-1 resistant tumors were then treated with this compound.
-
Analysis: Tumor growth was monitored, and upon completion of the study, tumors were harvested for analysis of immune cell infiltration and protein expression by flow cytometry and western blot.[4][11]
SWOG S1616 Clinical Trial (Ipilimumab +/- Nivolumab)
-
Patient Population: Patients with advanced melanoma refractory to anti-PD-1 or anti-PD-L1 agents.[1]
-
Randomization: Patients were randomized in a 3:1 ratio to receive either ipilimumab plus nivolumab or ipilimumab alone.[6]
-
Treatment Regimen:
-
Primary Endpoint: Progression-free survival (PFS).[6]
C-144-01 Clinical Trial (Lifileucel)
-
Patient Population: Patients with advanced melanoma that had progressed on or after immune checkpoint inhibitors and targeted therapy if applicable.[7]
-
Treatment Protocol:
-
Primary Endpoint: Objective response rate (ORR) assessed by an independent review committee.[7]
IGNYTE Clinical Trial (RP1 + Nivolumab)
-
Patient Population: Patients with anti-PD-1-failed cutaneous melanoma with at least one measurable and injectable tumor.[9][10]
-
Treatment Regimen:
-
Primary Endpoint: To evaluate the safety and preliminary efficacy of RP1 alone and in combination with nivolumab.[9]
Conclusion
The management of anti-PD-1 resistance is a rapidly evolving field. While this compound presents a novel epigenetic strategy with a strong preclinical rationale for reversing immunotherapy resistance, it is still in the early stages of investigation for this indication. In contrast, combination checkpoint inhibition with ipilimumab and nivolumab, TIL therapy with lifileucel, and oncolytic virus therapy with RP1 in combination with nivolumab have demonstrated clinically meaningful efficacy in this patient population and represent more established second-line options. Further clinical investigation is warranted to determine the optimal sequencing and combination of these and other emerging therapies to improve outcomes for patients with anti-PD-1 resistant cancers.
References
- 1. S1616 | SWOG [swog.org]
- 2. The next-generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET inhibition modifies melanoma infiltrating T cells and enhances response to PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunotherapy Combo in Advanced Melanoma | SWOG [swog.org]
- 6. Ipilimumab with or without nivolumab in PD1/PDL1 blockade refractory metastatic melanoma: a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lifileucel in patients with advanced melanoma: 5-year outcomes of the C-144-01 study. - ASCO [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
Predicting Response to the BET Inhibitor PLX51107: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PLX51107, a next-generation Bromodomain and Extra-Terminal (BET) inhibitor, with other BET inhibitors. We focus on biomarkers for predicting treatment response, supported by experimental data, to aid in the strategic development and application of these targeted therapies.
Introduction to this compound and BET Inhibition
This compound is a potent and selective small molecule inhibitor of the BET family of proteins, primarily targeting BRD4.[1] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[2] By competitively binding to the bromodomains of BET proteins, this compound disrupts their interaction with chromatin, leading to the downregulation of key oncogenes, most notably MYC and BCL2.[3][4] This mechanism has demonstrated preclinical and clinical activity against a range of hematological malignancies and solid tumors.[5][6] Compared to first-generation BET inhibitors like JQ1 and OTX015, this compound exhibits an improved therapeutic index and a shorter half-life, potentially offering a better safety profile.[6]
Biomarkers for Predicting Response to this compound
Several biomarkers have been identified that may predict sensitivity to this compound and other BET inhibitors. These can be broadly categorized into pharmacodynamic markers that confirm target engagement and predictive biomarkers that correlate with clinical response.
A key clinical study of this compound in combination with azacitidine in patients with relapsed/refractory myeloid malignancies identified a gene expression signature associated with response. Responders to the treatment showed a significant downregulation of oncogenes such as MYC , BCL2 , IL7R , and CDK6 , coupled with an upregulation of genes including HEXIM1 , CD93 , DCXR , and CDKN1A .[7][8] Immunoblot analysis further confirmed the reduction of c-Myc, CDK6, BCL2, and BCL-xL proteins and the induction of BRD4 and HEXIM1 proteins in patients who responded to the therapy.[7]
HEXIM1 is a known negative regulator of the P-TEFb complex, which is recruited by BRD4 to promote transcriptional elongation. Upregulation of HEXIM1 is a consistent pharmacodynamic marker of BET inhibitor activity.[9] The downregulation of the proto-oncogene MYC is a primary mechanism of action for BET inhibitors and a strong candidate for a predictive biomarker.[10] Similarly, the anti-apoptotic protein BCL2 is another critical downstream target whose suppression is linked to BET inhibitor-induced apoptosis.[11]
Comparative Performance of BET Inhibitors
The following tables summarize the in vitro potency of this compound and alternative BET inhibitors across various cancer cell lines and their effects on key biomarkers.
Table 1: Comparative IC50 Values of BET Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | JQ1 IC50 (µM) | OTX015 IC50 (µM) | ABBV-075 (Mivebresib) IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.020[12] | - | - | - |
| MV4-11 | Acute Myeloid Leukemia | - | - | - | 0.0019[13] |
| Kasumi-1 | Acute Myeloid Leukemia | - | - | - | 0.0063[13] |
| RS4;11 | Acute Lymphoblastic Leukemia | - | - | - | 0.0064[13] |
| OCI-AML3 | Acute Myeloid Leukemia | - | - | Submicromolar[14] | - |
| Jurkat | Acute T-cell Leukemia | - | - | Submicromolar[14] | - |
| H1975 | Non-Small Cell Lung Cancer | - | < 5 (sensitive)[3] | - | - |
| H460 | Large Cell Lung Cancer | - | > 10 (insensitive)[3] | - | - |
| MCF7 | Breast Cancer | - | ~1.0[15] | - | - |
| T47D | Breast Cancer | - | ~0.5[15] | - | - |
| BXPC-3 | Pancreatic Cancer | - | - | - | 1.22[5] |
| CT26 | Colorectal Carcinoma | - | - | - | 48.26[5] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Comparative Effects of BET Inhibitors on Key Biomarkers
| Inhibitor | Cancer Type | Biomarker | Effect | Supporting Data |
| This compound | Myeloid Malignancies | MYC, BCL2, IL7R, CDK6 | Downregulation | Observed in responders in a Phase I clinical trial.[7] |
| Myeloid Malignancies | HEXIM1, CD93, DCXR, CDKN1A | Upregulation | Observed in responders in a Phase I clinical trial.[7] | |
| Chronic Lymphocytic Leukemia | MYC, BCL2 | Downregulation | Preclinical data shows reduced levels of c-MYC and modulation of pro- and anti-apoptotic proteins.[16] | |
| Chronic Lymphocytic Leukemia | HEXIM1 | Upregulation | Preclinical data indicates modulation of BRD4 targets including Hexim1.[4] | |
| JQ1 | Multiple Myeloma | MYC | Downregulation | Robustly suppresses MYC transcription and protein expression.[10] |
| Merkel Cell Carcinoma | MYC | Downregulation | Potently abrogates c-Myc expression.[17] | |
| Acute Myeloid Leukemia | MYC, BCL2 | Downregulation | Depletes mRNA expression of c-MYC and BCL2. | |
| OTX015 | Acute Leukemia | MYC | Downregulation | Strong decrease in c-MYC protein.[14][18] |
| Acute Leukemia | HEXIM1 | Upregulation | Increase in HEXIM1 protein.[14][18] | |
| Non-Small Cell Lung Cancer | MYC, MYCN | Downregulation | Decreased mRNA levels in sensitive cell lines.[19] | |
| ABBV-075 | Acute Myeloid Leukemia | MYC, BCL2 | Downregulation | Preclinical models show downregulation.[20] |
| (Mivebresib) | Solid Tumors | DCXR, HEXIM1 | Upregulation | Observed in a Phase 1 study.[21] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the BET inhibitor signaling pathway and standard laboratory workflows.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Results of Bromodomain and Extra-Terminal Inhibitor this compound in Combination with Azacitidine in Patients with Relapsed/Refractory Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opnabio.com [opnabio.com]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to BET Inhibitors: PLX51107's Impact on T-Cell Function
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modulators in immuno-oncology is rapidly evolving, with Bromodomain and Extra-Terminal (BET) inhibitors (BETi) emerging as a promising class of drugs. These molecules target BET proteins (BRD2, BRD3, BRD4, and BRDT), which are critical "readers" of histone acetylation marks, thereby regulating the transcription of key genes involved in cell proliferation, apoptosis, and inflammation. Their influence extends to the function of T-cells, the primary effectors of anti-tumor immunity. This guide provides a comparative analysis of a novel BET inhibitor, PLX51107, alongside other well-characterized BETis like JQ1, I-BET-762, and OTX-015, with a focus on their differential effects on T-cell biology.
At a Glance: Comparative Effects of BET Inhibitors on T-Cell Function
The following table summarizes the key effects of this compound and other prominent BET inhibitors on various aspects of T-cell function, based on preclinical studies.
| Functional Parameter | This compound (OPN-51107) | JQ1 | I-BET-762 | OTX-015 (MK-8628) |
| T-Cell Proliferation | Minimal effect on healthy T-cells (short-term); improves proliferation of dysfunctional T-cells.[1][2][3] | Generally does not affect overall proliferation, but can enhance expansion of specific subsets.[4] | No direct data on overall proliferation. | Suppresses T-cell proliferation and induces G1 cell cycle arrest.[5] |
| T-Cell Activation | Reinvigorates exhausted T-cells.[2][6] | Can suppress DC-mediated T-cell activation but also reinvigorate exhausted CAR T-cells.[7][8][9] | No direct data on T-cell activation markers. | Antagonizes T-cell activation.[5] |
| T-Cell Differentiation | Promotes a progenitor T-cell phenotype.[6] | Promotes maintenance of stem cell-like (Tscm) and central memory (Tcm) T-cells.[4][10] | Suppresses Th1 differentiation.[11] | Suppresses differentiation of helper T-cell subsets.[5] |
| Cytokine Production | Increases IL-2 and IFN-γ/TNF-α expression in naive T-cells.[2] Not disruptive to overall cytokine production in healthy T-cells.[1][3] | Can enhance polyfunctional cytokine production in memory T-cells.[5] In some contexts, can reduce cytokine production.[8] | Suppresses pro-inflammatory cytokines like GM-CSF and IL-17.[11] | Suppresses polyfunctional cytokine production.[5] |
| Inhibitory Receptors | Decreases expression of PD-1, LAG3, CD160, CD244, and VISTA.[6] | Can decrease PD-L1 expression on tumor cells.[12] | No direct data. | No direct data. |
| Anti-Tumor Efficacy | Efficacy is CD8+ T-cell mediated in melanoma.[13] | Enhances persistence and anti-tumor effects of adoptively transferred T-cells.[4][10] | Delays tumor development in a breast cancer model, associated with changes in T-cell populations.[14] | Shows broad anti-tumor activity in various cancer models.[15][16] |
Delving Deeper: Mechanistic Insights and Signaling Pathways
BET inhibitors exert their effects on T-cells by modulating the transcription of critical genes. The following diagrams illustrate key signaling pathways influenced by these inhibitors.
Caption: General mechanism of BET inhibitor action on gene transcription.
A specific pathway modulated by BET inhibitors in T-cells is the BRD4-BATF axis, which is crucial for T-cell differentiation.
Caption: JQ1 inhibits the BRD4-BATF axis, promoting a memory T-cell phenotype.[4][10]
This compound has been shown to modulate the IL-23 receptor signaling pathway, which is implicated in inflammatory T-cell responses.
Caption: this compound downregulates IL-23R expression by inhibiting BRD4.[17]
Experimental Methodologies
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are representative methodologies for key assays used to evaluate the effects of BET inhibitors on T-cell function.
T-Cell Proliferation Assay
A common method to assess T-cell proliferation is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Caption: Workflow for a T-cell proliferation assay using CFSE dilution.
Protocol:
-
T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with corresponding isolation kits.
-
CFSE Labeling: Resuspend isolated T-cells at 1x10^7 cells/mL in phosphate-buffered saline (PBS). Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the labeling by adding five volumes of ice-cold RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Cell Culture and Treatment: Plate CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL). Add soluble anti-CD28 antibody (e.g., 1 µg/mL). Add the BET inhibitor (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with viability dye and cell surface markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Cytokine Production Analysis
Intracellular cytokine staining (ICS) followed by flow cytometry is a standard method to measure cytokine production at the single-cell level.
Protocol:
-
T-Cell Culture and Stimulation: Culture isolated T-cells as described in the proliferation assay. For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion. A non-specific stimulant like PMA/Ionomycin can be used to induce maximal cytokine production.[2]
-
Cell Staining: Harvest the cells and stain for surface markers.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of cells producing specific cytokines.
Conclusion
This compound demonstrates a distinct and potentially favorable profile in its interaction with the immune system, particularly T-cells. Unlike some BET inhibitors that exhibit broad immunosuppressive effects, this compound appears to spare healthy T-cell function under certain conditions while being capable of reinvigorating dysfunctional T-cells within the tumor microenvironment.[1][2][3][6] Its ability to reduce the expression of multiple inhibitory receptors and promote a progenitor T-cell phenotype suggests a mechanism for overcoming T-cell exhaustion, a major hurdle in cancer immunotherapy.[6]
In contrast, while JQ1 can enhance the persistence of memory T-cells, its effects on T-cell activation can be context-dependent.[4][8][10] OTX-015 and I-BET-762 appear to have more pronounced immunosuppressive effects on T-cell proliferation and pro-inflammatory cytokine production.[5][11]
The choice of a BET inhibitor for clinical development in immuno-oncology will likely depend on the specific therapeutic strategy. For applications requiring the enhancement of endogenous anti-tumor T-cell responses or synergy with other immunotherapies, the profile of this compound, which combines direct anti-tumor activity with immune-potentiating effects on T-cells, is particularly compelling. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in combination with immune checkpoint inhibitors and other cancer therapies.
References
- 1. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to this compound, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibition reforms the immune microenvironment and alleviates T cell dysfunction in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BET bromodomain inhibition enhances T cell persistence and function in adoptive immunotherapy models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. BET inhibition reforms the immune microenvironment and alleviates T cell dysfunction in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cgtlive.com [cgtlive.com]
- 8. Selective BET-bromodomain inhibition by JQ1 suppresses dendritic cell maturation and antigen-specific T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - BET bromodomain protein inhibition reverses chimeric antigen receptor extinction and reinvigorates exhausted T cells in chronic lymphocytic leukemia [jci.org]
- 10. JCI - BET bromodomain inhibition enhances T cell persistence and function in adoptive immunotherapy models [jci.org]
- 11. Selective inhibition of CD4+ T-cell cytokine production and autoimmunity by BET protein and c-Myc inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. The next generation BET inhibitor, this compound, delays melanoma growth in a CD8-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease [frontiersin.org]
Safety Operating Guide
Proper Disposal of PLX51107: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the safe disposal of PLX51107, a potent and selective BET inhibitor. Adherence to these guidelines is crucial to mitigate potential hazards and ensure compliance with regulatory standards.
Essential Safety and Logistical Information
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on the hazards, handling, and emergency measures related to the compound. The primary directive from available safety data is to dispose of this compound and its contaminated packaging in accordance with all applicable country, federal, state, and local regulations.[1][2] It is strictly prohibited to dispose of this compound with household garbage or allow it to enter the sewage system.[3]
Procedural, Step-by-Step Guidance for Disposal
The following steps outline the recommended procedure for the proper disposal of this compound. This process is designed to ensure the safety of laboratory personnel and minimize environmental impact.
-
Consult Regulations: Before beginning, review all relevant federal, state, and local regulations concerning chemical waste disposal. These regulations will provide the specific requirements for your location.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Segregation of Waste:
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Solutions: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, should be treated as contaminated waste and collected in a designated, sealed container.[2]
-
-
Waste Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the appropriate hazard warnings, and the date of accumulation.
-
Storage of Waste: Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed chemical waste disposal service.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.
Quantitative Data on Disposal
A thorough review of available Safety Data Sheets and product information did not yield any specific quantitative data regarding the disposal of this compound, such as concentration limits for disposal or specific chemical neutralization data. The guidance provided is qualitative and emphasizes regulatory compliance.
| Data Point | Value |
| Concentration Limits for Disposal | No data available |
| Chemical Neutralization Parameters | No data available |
Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of this compound prior to disposal are not provided in the publicly available safety and product documentation. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PLX51107
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PLX51107, a potent and selective BET inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. The outer glove should be worn over the gown cuff. | Prevents skin contact with the compound. Double gloving provides an extra layer of protection. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified containment device. | Prevents inhalation of aerosolized particles. |
It is imperative to always consult the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information before handling any chemical.
II. Operational Plan: From Receipt to Disposal
This section outlines a step-by-step protocol for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including chemotherapy gloves, when unpacking.
-
The compound is typically shipped at room temperature.[1]
-
For long-term storage, this compound should be kept at -20°C.[1]
2. Preparation of Stock Solutions:
-
All manipulations involving the solid compound must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Before opening, wipe the exterior of the vial with a damp cloth to remove any potential external contamination.
-
Carefully weigh the desired amount of this compound.
-
This compound is soluble in DMSO at concentrations greater than 50 mg/mL.[1] When preparing solutions, slowly add the solvent to the vial containing the powder to avoid generating dust.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
3. Handling of Solutions:
-
Always wear appropriate PPE, including double gloves, a lab coat, and eye protection, when handling solutions of this compound.
-
Perform all procedures carefully to minimize the creation of splashes or aerosols.
-
Use only mechanical pipetting devices; mouth pipetting is strictly prohibited.[2]
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills: Gently cover the spill with wetted absorbent material to avoid raising dust.
-
For liquid spills: Cover the spill with absorbent pads.
-
Working from the outside in, carefully clean the spill area.
-
Place all contaminated materials into a designated hazardous waste container.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound powder and solutions must be disposed of as hazardous chemical waste. Do not pour any material or chemical down the drains.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, vials, and absorbent pads, must be collected in a designated hazardous waste container.
-
Waste Segregation: Ensure that waste containing this compound is segregated from other laboratory waste streams.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific protocols for hazardous waste disposal.
IV. Experimental Workflow
The following diagram illustrates the key stages of handling this compound in a laboratory setting, from initial receipt to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
